Triterpenoid saponin tub
Description
Properties
Molecular Formula |
C65H102O29 |
|---|---|
Molecular Weight |
1347.5 g/mol |
IUPAC Name |
(1S,4S,7R,8S,9R,11S,13S,14S,18S,21R,22R,23S,24R,25R,27R,28S,29S,30R,32R,34R,35S,37S,38S,41R,42R,46S,53S,54R,56S,57R)-7,8,18,22,23,24,28,29,35,57-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,42,46,48,48,53,54-decamethyl-56-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,26,31,33,55-nonaoxadecacyclo[39.9.3.211,14.121,25.134,38.01,46.04,9.027,32.037,42.045,53]heptapentacont-44-ene-2,16,20-trione |
InChI |
InChI=1S/C65H102O29/c1-27-45-47(90-51-42(79)36(73)30(70)23-84-51)44(81)53(86-27)91-48-37(74)31(71)24-85-54(48)94-56(82)65-17-15-57(2,3)25-62(65,8)34-12-14-64(10)61(7)20-29(69)50(59(5,26-67)33(61)11-13-63(64,9)60(34,6)16-18-65)93-55-49(40(77)38(75)32(22-66)87-55)92-52-43(80)39(76)41(78)46(89-52)28(68)19-58(4,83)21-35(72)88-45/h12,27,29-33,36-55,66-67,69-71,73-81,83H,11,13-26H2,1-10H3/t27-,29-,30+,31+,32+,33+,36-,37-,38+,39-,40-,41+,42+,43+,44+,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60+,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
BMCOIOWWHJTOPU-PIZJLCQLSA-N |
SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)C)[C@@]4(CC(CC5)(C)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Synonyms |
TBMS1 saponin tubeimoside 1 tubeimoside I tubeimoside-1 |
Origin of Product |
United States |
Classification and Structural Features
Basic Structural Components: Aglycones and Glycosidic Moieties
Triterpenoid (B12794562) Aglycone Sub-classification
Tetracyclic Triterpenoids
Tetracyclic triterpenoids are characterized by a four-ring carbon skeleton. mdpi.com These structures are biogenetically derived from the cyclization of squalene (B77637). hebmu.edu.cn Variations in this fundamental framework give rise to several distinct subgroups, each with unique structural modifications. mdpi.commdpi.com
Lanostane (B1242432): The lanostane skeleton is a foundational tetracyclic triterpenoid structure. mdpi.com Saponins (B1172615) with this aglycone are found in various plants and fungi. mdpi.comscilit.com Some lanostane-type saponins are noted for having a nor-triterpenoid structure, meaning they have lost a carbon atom from the typical 30-carbon skeleton. mdpi.comresearchgate.net
Euphane: Euphane-type triterpenoids are another significant subgroup. kib.ac.cnnih.gov The stereochemistry at carbon 20 (C-20) is a key feature distinguishing euphane from its isomer, tirucallane. nih.gov
Dammarane (B1241002): Dammarane-type saponins are particularly well-known and are major bioactive constituents in plants like Panax ginseng. wikipedia.orgnih.gov They are chemically classified as derivatives of protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.gov The dammarane framework is a tetracyclic triterpene that was first isolated from dammar resin. wikipedia.org
Cucurbitacin: Cucurbitacins are a group of highly oxygenated and structurally complex tetracyclic triterpenoids known for their bitterness. tandfonline.comresearchgate.net They are characteristic of the Cucurbitaceae family. tandfonline.comnih.gov
Cycloxylane: This represents another class of tetracyclic triterpenoid skeletons. mdpi.comsemanticscholar.org
Meliacane: Meliacanes are a further distinct structural type within the tetracyclic triterpenoid classification. mdpi.comsemanticscholar.org
Table 1: Key Characteristics of Selected Tetracyclic Triterpenoid Skeletons
| Triterpenoid Skeleton | Key Structural Features | Notable Examples of Saponins/Derivatives |
| Lanostane | Foundational tetracyclic structure; can be nor-triterpenoids. mdpi.comresearchgate.net | Versisponic acids, Laetiposides scilit.com |
| Euphane | Distinguished by C-20 stereochemistry. nih.gov | Butyrospermol kib.ac.cn |
| Dammarane | Often derivatives of PPD and PPT. nih.gov | Ginsenosides (B1230088), Notoginsenosides nih.govresearchgate.net |
| Cucurbitacin | Highly oxygenated, often bitter. tandfonline.comresearchgate.net | Cucurbitacin E 2-O-β-D-glucopyranoside jst.go.jp |
| Cycloxylane | A distinct class of tetracyclic triterpenoids. mdpi.comsemanticscholar.org | |
| Meliacane | A distinct class of tetracyclic triterpenoids. mdpi.comsemanticscholar.org |
Glycosidic Chains
Monodesmosides vs. Bisdesmosides
A primary classification of saponins is based on the number of sugar chains attached to the aglycone. iomcworld.comiomcworld.com
Monodesmosides: These saponins have a single sugar chain, typically attached at the C-3 position of the aglycone. iomcworld.comiomcworld.comcambridge.org Monodesmosidic saponins are often associated with strong hemolytic activity. cambridge.org
Bisdesmosides: These compounds possess two separate sugar chains. iomcworld.comiomcworld.com Commonly, one chain is attached at the C-3 position, and the second is linked to another position, such as C-26 or C-28. cambridge.orgbiointerfaceresearch.com Bisdesmosidic saponins generally exhibit weaker hemolytic activity compared to their monodesmosidic counterparts. cambridge.org
Types of Sugar Units
The sugar chains of triterpenoid saponins are composed of various monosaccharide units. amu.edu.azmdpi.com The most commonly encountered sugars include: amu.edu.azmdpi.com
D-glucose
D-galactose
D-glucuronic acid
D-xylose
L-arabinose
L-fucose
L-rhamnose
The presence of uronic acids, such as D-glucuronic acid, can impart an acidic character to the saponin (B1150181) molecule. amu.edu.az
Table 2: Common Sugar Units in Triterpenoid Saponins
| Sugar Unit | Full Name |
| D-glucose | D-glucopyranose |
| D-galactose | D-galactopyranose |
| D-glucuronic acid | D-glucopyranuronic acid |
| D-xylose | D-xylopyranose |
| L-arabinose | L-arabinopyranose |
| L-fucose | L-fucopyranose |
| L-rhamnose | L-rhamnopyranose |
Position and Anomeric Configuration of Glycosidic Linkages
The precise attachment points of the sugar chains to the aglycone and the linkages between individual sugar units are crucial structural features. amu.edu.aznih.gov The oligosaccharide chain is commonly attached at the C-3 position. cambridge.org In bisdesmosidic saponins, an additional sugar moiety is often found at the C-28 position. thaiscience.info
The anomeric configuration (α or β) of each glycosidic bond significantly influences the three-dimensional structure of the sugar chain. This configuration is determined during the biosynthesis of the saponin.
Branched and Linear Sugar Chains
The sugar chains of triterpenoid saponins can be either linear or branched. iomcworld.comiomcworld.com Linear chains consist of sugars linked in a straight sequence, while branched chains have additional sugar units attached to the main chain. kib.ac.cn The complexity of these chains can vary, with some saponins containing as many as nine or more sugar units. amu.edu.aznih.gov While most saponins have relatively short, unbranched chains of 2-5 monosaccharides, highly complex, branched structures have been identified. researchgate.net
Biosynthesis of Triterpenoid Saponins
Precursor Pathways
The fundamental building blocks for all isoprenoids, including triterpenoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsemanticscholar.org In plants, these C5 units are synthesized through two distinct pathways located in different cellular compartments: the Mevalonic Acid (MVA) pathway in the cytosol and the Methylerythritol Phosphate (B84403) (MEP) pathway in the plastids. frontiersin.org
The MVA pathway, operating in the cytoplasm, is the primary source of precursors for the biosynthesis of sesquiterpenoids and triterpenoids. frontiersin.orgscielo.br The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This six-carbon intermediate is then irreversibly reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is considered a key rate-limiting step in the pathway. nih.govresearchgate.net
Following its formation, MVA undergoes two successive phosphorylation steps catalyzed by mevalonate (B85504) kinase (MVK) and phosphomevalonate kinase (PMK), yielding mevalonate-5-diphosphate. nih.govresearchgate.net Finally, an ATP-dependent decarboxylation reaction, mediated by mevalonate-5-diphosphate decarboxylase (MVD), produces the C5 isoprene (B109036) unit, isopentenyl diphosphate (IPP). nih.gov IPP can then be converted to its more reactive isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IDI). nih.gov
Table 1: Key Enzymes of the Mevalonic Acid (MVA) Pathway
| Enzyme | Abbreviation | EC Number | Function |
| Acetyl-CoA C-acetyltransferase | AACT | 2.3.1.9 | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 1.1.1.34 | Reduces HMG-CoA to mevalonic acid (rate-limiting step). researchgate.net |
| Mevalonate kinase | MVK | 2.7.1.36 | Phosphorylates mevalonic acid to mevalonate-5-phosphate. scielo.br |
| Phosphomevalonate kinase | PMK | 2.7.4.2 | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. scielo.br |
| Mevalonate-5-diphosphate decarboxylase | MVD | 4.1.1.33 | Decarboxylates mevalonate-5-diphosphate to produce IPP. researchgate.net |
| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | Isomerizes IPP to DMAPP. nih.gov |
Located in the plastids, the MEP pathway (also known as the non-mevalonate pathway) synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org This pathway is the primary source for monoterpenes, diterpenes, and carotenoids. frontiersin.org The first committed step is the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose-5-phosphate (DXP). frontiersin.org DXP is then converted to MEP by DXP reductoisomerase (DXR). frontiersin.org A series of subsequent enzymatic reactions ultimately yields both IPP and DMAPP. nih.govnih.gov
While triterpenoid (B12794562) saponins (B1172615) are predominantly synthesized via the MVA pathway, evidence of metabolic crosstalk between the MVA and MEP pathways exists. biorxiv.orgmdpi.com This indicates that under certain conditions, isoprene precursors can be exchanged between the cytoplasm and plastids, although the MVA pathway remains the major contributor to triterpenoid biosynthesis. mdpi.comnih.gov
The C5 units (IPP and DMAPP) generated by the MVA pathway are assembled into the direct C30 precursor of triterpenoids. This process begins with the head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), to form the C15 intermediate, farnesyl pyrophosphate (FPP). scielo.brmdpi.com
The first enzymatic step committed solely to sterol and triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules. oup.com This reaction is catalyzed by the endoplasmic reticulum-bound enzyme squalene (B77637) synthase (SQS), which produces the linear C30 hydrocarbon, squalene. scielo.broup.comnih.gov Squalene itself is the branching point for the synthesis of all triterpenoids. nih.gov
Subsequently, squalene epoxidase (SQE), another key enzyme, catalyzes the epoxidation of squalene to form (S)-2,3-oxidosqualene (also known as squalene epoxide). nih.govresearchgate.netnotulaebotanicae.ro This reaction is a critical oxygenation step that prepares the linear substrate for cyclization. notulaebotanicae.ro The resulting 2,3-oxidosqualene (B107256) is the universal precursor that is cyclized to form the diverse skeletons of both triterpenoids and sterols. nih.govpnas.orgnih.gov
Key Enzymatic Steps and Regulation
The remarkable diversity of triterpenoid structures arises primarily from the cyclization of the linear 2,3-oxidosqualene precursor. This crucial step is catalyzed by a family of enzymes known as oxidosqualene cyclases.
Oxidosqualene cyclases (OSCs), also referred to as triterpene synthases, are the "gatekeeper" enzymes that catalyze the first committed and most significant diversifying step in triterpenoid biosynthesis. pnas.orgnih.govresearchgate.net These enzymes orchestrate a complex cascade of cyclization and rearrangement reactions, converting the linear 2,3-oxidosqualene into a wide variety of polycyclic scaffolds. nih.govresearchgate.net The reaction begins with the protonation of the epoxide ring of 2,3-oxidosqualene, which initiates a series of carbocation-mediated cyclizations and rearrangements. oup.com The specific folding of the substrate within the enzyme's active site and the stabilization of different carbocationic intermediates determine the final product. nih.gov
In plants, OSCs form a large and functionally diverse gene family. nih.govnih.gov This contrasts with animals and fungi, which typically possess only one OSC, lanosterol (B1674476) synthase, for sterol production. frontiersin.org The expansion and evolution of the OSC gene family in plants is a primary reason for the immense structural diversity of triterpenoids found in the plant kingdom. nih.gov
The cyclization of 2,3-oxidosqualene by different OSCs leads to the formation of over 100 different carbon skeletons. oup.com This diversification is achieved through several mechanisms:
Monofunctional OSCs: Many OSCs exhibit high product specificity, producing a single major triterpenoid skeleton. For instance, β-amyrin synthase (bAS) primarily produces β-amyrin, lupeol (B1675499) synthase (LUS) generates lupeol, and cycloartenol (B190886) synthase (CAS) is dedicated to the synthesis of cycloartenol, a key precursor for plant sterols. pnas.orgbohrium.com
Multifunctional OSCs: Some OSCs are promiscuous and can synthesize multiple products from the single 2,3-oxidosqualene substrate. nih.govacs.org For example, a single OSC from Nicotiana attenuata was found to be capable of synthesizing lupeol, dammarenediol II, and eight other triterpene scaffolds. nih.gov Similarly, an OSC from tomato was characterized as a multifunctional enzyme producing δ-amyrin along with six other products. oup.combohrium.com This enzymatic promiscuity significantly expands the range of triterpenoid skeletons a plant can produce. acs.org
Mechanistic Diversity: The final triterpenoid structure is determined by the specific series of cyclizations, Wagner-Meerwein rearrangements (1,2-hydride and methyl shifts), and the final deprotonation step. oup.comacs.org The conformation of the substrate in the active site (e.g., chair-chair-chair vs. chair-boat-chair) and the specific amino acid residues that stabilize the carbocationic intermediates are crucial factors that guide the reaction toward a particular product. nih.govnih.govresearchgate.net Even single amino acid changes in the active site of an OSC can dramatically alter the product profile, shifting the ratio of compounds like α-amyrin and β-amyrin. oup.com This highlights how subtle evolutionary changes in OSCs can lead to novel chemical diversity.
This initial cyclization step creates the foundational triterpenoid backbones, which are then subjected to further modifications like oxidation and glycosylation to produce the final, biologically active saponin (B1150181) molecules. frontiersin.org
Table 2: Examples of Triterpenoid Skeletons Produced by Oxidosqualene Cyclases (OSCs)
| Triterpenoid Skeleton | Precursor Cation | OSC Type / Example Enzyme | Skeleton Type |
| β-Amyrin | Dammarenyl | β-Amyrin Synthase (bAS) | Pentacyclic (Oleanane) |
| α-Amyrin | Dammarenyl | α-Amyrin Synthase (aAS) | Pentacyclic (Ursane) |
| Lupeol | Dammarenyl | Lupeol Synthase (LUS) | Pentacyclic (Lupane) |
| Dammarenediol II | Dammarenyl | Dammarenediol-II synthase | Tetracyclic (Dammarane) |
| Cycloartenol | Protosteryl | Cycloartenol Synthase (CAS) | Tetracyclic (Steroid) |
| Lanosterol | Protosteryl | Lanosterol Synthase (LAS) | Tetracyclic (Steroid) |
| Baruol | Dammarenyl | Baruol Synthase (BARS1) | Tetracyclic |
| δ-Amyrin | Dammarenyl | Multifunctional OSC (e.g., SlTTS2) | Pentacyclic (Oleanane) |
| Friedelin | Dammarenyl | Friedelin synthase | Pentacyclic |
| seco-Amyrin | Oleanyl/Ursanyl | Multifunctional OSC (e.g., At1g78500) | Seco-triterpene (cleaved ring) acs.org |
Oxidosqualene Cyclases (OSCs)
Gene Copy Number Variation
Gene copy number variation plays a significant role in the diversity and quantity of triterpenoid saponins produced by different plant species. Studies have shown that the number of copies of genes encoding key enzymes in the biosynthetic pathway can directly influence the types and amounts of saponins synthesized.
A notable example is found in the comparison between Pulsatilla chinensis and Pulsatilla cernua. Research has indicated that the difference in triterpenoid saponin content between these two species is associated with the copy numbers of two types of oxidosqualene cyclase (OSC) genes. frontiersin.orgnih.gov One OSC type is monofunctional, primarily synthesizing β-amyrin, while the other is multifunctional, producing lupeol as the main product along with β-amyrin. frontiersin.org The variation in the copy numbers of these two distinct OSC genes leads to the observed differences in the triterpenoid profiles of the two Pulsatilla species. frontiersin.orgnih.govresearchgate.net
In Pulsatilla chinensis, there is a higher copy number of the gene encoding the multifunctional OSC, which correlates with a higher content of lupeol-type saponins. Conversely, Pulsatilla cernua possesses a higher copy number of the gene for the monofunctional β-amyrin synthase, resulting in a greater accumulation of β-amyrin-type saponins. frontiersin.orgnih.gov This direct correlation between gene copy number and saponin content highlights the importance of this genetic feature in determining the chemical phenotype of a plant. frontiersin.orgnih.gov
Furthermore, analysis of the sea cucumber genome has provided insights into how tRNA copy number and codon usage may be adapted for the efficient translation of genes involved in saponin biosynthesis. royalsocietypublishing.org This suggests that the genetic machinery at the translational level is also fine-tuned to support the production of these complex molecules. royalsocietypublishing.org
Cytochrome P450 Monooxygenases (CYP450s)
Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of enzymes that play a crucial role in the structural diversification of triterpenoid saponins. frontiersin.orgbohrium.comfrontiersin.org These enzymes catalyze a wide range of oxidative reactions that modify the basic triterpenoid skeleton, leading to the vast array of saponin structures found in nature. frontiersin.orgnih.govuoa.gr
The biosynthesis of triterpenoid saponins involves the cyclization of 2,3-oxidosqualene to form various triterpene backbones, which are then subjected to modifications by enzymes such as CYP450s and UDP-glycosyltransferases (UGTs). nih.govuoa.gr CYP450s are responsible for introducing functional groups like hydroxyl, carboxyl, and carbonyl groups onto the triterpene scaffold, which is a critical step in creating the chemical diversity of these compounds. oup.comoup.com
Several subfamilies of CYP450s have been identified as being involved in triterpenoid saponin biosynthesis, including CYP716, CYP72, CYP88, and CYP93. frontiersin.orgoup.comnih.gov For instance, members of the CYP716A subfamily have been shown to be multifunctional oxidases, catalyzing sequential oxidation steps at specific carbon positions of the triterpene backbone. nih.govbiorxiv.org
Hydroxylation and Oxidation Reactions
CYP450s catalyze a variety of hydroxylation and oxidation reactions that are fundamental to the structural modification of the triterpenoid backbone. bohrium.comfrontiersin.org These reactions are highly specific in terms of both the position on the triterpene skeleton and the stereochemistry of the modification. frontiersin.org
A key example is the activity of CYP716A12 from Medicago truncatula, which catalyzes the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid. frontiersin.org This enzyme can also convert α-amyrin to ursolic acid and lupeol to betulinic acid through similar C-28 oxidation. frontiersin.org In Platycodon grandiflorus, CYP716A140v2 performs a similar three-step oxidation at C-28 of β-amyrin to yield oleanolic acid, while another P450, CYP716A141, uniquely hydroxylates β-amyrin at the C-16β position. oup.comnih.gov
The CYP93E subfamily, found predominantly in legumes, is responsible for the C-24 hydroxylation of β-amyrin, a key step in the biosynthesis of soyasaponins. frontiersin.org For example, CYP93E1 from soybean converts β-amyrin to 24-hydroxy-β-amyrin. frontiersin.org Other CYP450s, such as those from the CYP72A subfamily, are involved in further hydroxylations at different positions, like the C-22 hydroxylation of 24-hydroxy-β-amyrin by CYP72A61 in M. truncatula. frontiersin.org
The diversity of reactions catalyzed by CYP450s is extensive and includes not only hydroxylation but also the formation of carbonyl and carboxyl groups, epoxidation, and even C-C bond cleavage. frontiersin.orgmdpi.com These modifications are crucial for the subsequent glycosylation steps and ultimately determine the biological activity of the final saponin molecule.
Uridine Diphosphate Glycosyltransferases (UGTs)
Uridine Diphosphate Glycosyltransferases (UGTs) are a diverse group of enzymes that play a pivotal role in the final stages of triterpenoid saponin biosynthesis by catalyzing glycosylation. sci-hub.senih.gov This process involves the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to the triterpenoid aglycone, thereby increasing its structural diversity and altering its physicochemical properties. sci-hub.senih.govresearchgate.net
UGTs belong to a large multigene family, and their members exhibit specificity for both the triterpenoid substrate and the sugar donor. sci-hub.se The glycosylation of triterpenoids can occur at various positions on the aglycone, most commonly at the C3 hydroxyl group and the C28 carboxyl group. oup.commdpi.com
The attachment of sugar chains enhances the water solubility of the saponins and is often critical for their biological activities. sci-hub.se Different UGTs can add different types of sugars, including glucose, galactose, rhamnose, xylose, and arabinose, and can also form sugar chains of varying lengths and branching patterns. oup.comnih.govacs.org
Glycosylation Patterns
The glycosylation patterns of triterpenoid saponins are highly variable and are determined by the specific UGTs present in a particular plant species. sci-hub.se These patterns contribute significantly to the vast structural diversity of saponins.
Monodesmosidic saponins have a single sugar chain, typically attached at the C3 position of the triterpenoid backbone. Bidesmosidic saponins, on the other hand, have two sugar chains, usually attached at the C3 and C28 positions. nih.gov The nature of the sugar moieties, their sequence, and the linkages between them create a wide array of different saponin structures. sci-hub.se
For example, in Panax notoginseng, several UGTs have been characterized that are involved in the biosynthesis of various ginsenosides (B1230088). nih.govacs.orgbohrium.com UGTPn87, for instance, exhibits promiscuous sugar-donor specificity, using both UDP-glucose and UDP-xylose to elongate sugar chains at the C3 and/or C20 positions of protopanaxadiol-type saponins. nih.govacs.org In Barbarea vulgaris, UGTs from the UGT73C subfamily, such as UGT73C10 and UGT73C11, are responsible for the 3-O-glucosylation of oleanane (B1240867) sapogenins like oleanolic acid and hederagenin. oup.com
The regioselectivity of UGTs is a key factor in determining the final structure of the saponin. Some UGTs are highly specific for a particular hydroxyl or carboxyl group on the aglycone, while others may exhibit broader substrate specificity. sci-hub.se This enzymatic precision allows for the controlled and systematic assembly of complex saponin molecules.
Genetic and Transcriptomic Studies in Biosynthesis
The advent of genetic and transcriptomic technologies has revolutionized the study of triterpenoid saponin biosynthesis. biorxiv.orgfrontiersin.orgcjnmcpu.com These approaches allow for the large-scale identification and characterization of genes involved in this complex metabolic pathway, even in non-model plant species. mdpi.complos.org
Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for discovering candidate genes encoding key enzymes like OSCs, CYP450s, and UGTs. biorxiv.orgfrontiersin.orgplos.org By comparing the transcriptomes of different tissues, developmental stages, or plants treated with elicitors like methyl jasmonate, researchers can identify genes that are co-expressed with known saponin biosynthetic genes, thus narrowing down the list of potential candidates. biorxiv.orgnih.gov
Integrated metabolome and transcriptome analyses further enhance the ability to link genes to specific metabolic pathways. biorxiv.orgnih.gov By correlating gene expression profiles with the accumulation of specific saponins and their intermediates, scientists can identify candidate genes with a higher degree of confidence. biorxiv.orgnih.gov
Gene Mining and Screening
Gene mining and screening are essential steps in identifying the specific genes responsible for the biosynthesis of triterpenoid saponins from the vast amount of data generated by genomic and transcriptomic studies. mdpi.comcjnmcpu.com This process often involves a combination of homology-based screening, phylogenetic analysis, and functional characterization. mdpi.comnih.gov
Homology-based screening involves searching for sequences in a transcriptome or genome database that are similar to known saponin biosynthetic genes from other species. mdpi.com While this approach can be effective, the functional diversity within large gene families like CYP450s and UGTs means that sequence homology does not always guarantee similar function. mdpi.com
Phylogenetic analysis helps to classify candidate genes into families and subfamilies, providing clues about their potential roles. mdpi.com For example, identifying a CYP450 gene that clusters with known β-amyrin oxidases increases the likelihood that it is involved in a similar step in saponin biosynthesis.
Functional characterization is the definitive step in confirming the role of a candidate gene. This typically involves heterologous expression of the gene in a microbial host, such as yeast, that has been engineered to produce the triterpenoid precursor. nih.govnih.gov The enzymatic activity of the expressed protein can then be assayed by analyzing the products formed from the precursor. This strategy has been successfully used to identify and characterize numerous OSCs, CYP450s, and UGTs involved in the biosynthesis of a wide range of triterpenoid saponins. nih.govnih.gov
Functional Gene Verification
The identification of candidate genes through methods like transcriptome profiling is the first step; the crucial next step is the functional verification of these genes to confirm their role in triterpenoid saponin biosynthesis. mdpi.com Scientists employ several molecular techniques to elucidate the precise function of these putative genes. One common and powerful method is heterologous expression, where a candidate gene from the plant of interest is inserted into and expressed in a more easily manipulated host organism, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana tabacum). mdpi.com This approach has been used to demonstrate the catalytic efficiencies of various enzymes, such as the differences between CYP93E2 from Medicago truncatula and CYP93E8 from Pisum sativum. mdpi.com
Another key technique is the overexpression of a candidate gene within the native plant itself, often in hairy root cultures. scielo.br For instance, the overexpression of the transcription factors TSAR1 or TSAR2 in Medicago truncatula hairy roots led to significantly higher transcript levels of known saponin biosynthetic genes and a corresponding strong increase in the accumulation of triterpenoid saponins. scielo.broup.comnih.gov Similarly, in Panax japonicus, overexpression of the transcription factor PjERF1 resulted in increased expression of key enzyme genes and enhanced production of specific saponins like chikusetsusaponin IV and IVa. researchgate.net
Conversely, gene silencing techniques such as RNA interference (RNAi) can be used to reduce the expression of a specific gene. A resulting decrease in the production of a particular saponin can provide strong evidence for the gene's function in that pathway. nih.gov These transgenic methods are considered necessary to definitively verify the function of genes involved in steroidal and triterpenoid saponin biosynthesis. mdpi.com The validation of transcriptomic data is often supported by quantitative real-time PCR (qRT-PCR) analysis, which confirms the expression patterns of candidate genes in different tissues or under different conditions. bohrium.complos.org
Transcriptome Profiling (e.g., RNA-Seq)
Transcriptome profiling, particularly through RNA sequencing (RNA-Seq), has become a powerful and widely used tool for discovering the genes involved in the biosynthesis of triterpenoid saponins. mdpi.com This next-generation sequencing (NGS) technology is especially valuable for non-model plants that lack a reference genome. openagrar.de RNA-Seq provides a comprehensive snapshot of the genes being actively expressed (the transcriptome) in a specific tissue or at a specific time by sequencing the messenger RNA (mRNA) population. mdpi.comopenagrar.de
In the context of saponin biosynthesis, researchers often perform RNA-Seq on different tissues of a plant, such as the roots, stems, and leaves, to compare gene expression profiles. bohrium.commdpi.com For example, a transcriptome analysis of the Ilex asprella root was conducted to create a dataset for mining functional genes involved in its abundant α-amyrin type triterpenoid saponins. mdpi.comnih.gov The process involves isolating mRNA, reverse-transcribing it into complementary DNA (cDNA), and then sequencing the cDNA library using platforms like the Illumina HiSeq™. mdpi.comopenagrar.denih.gov This generates millions of short sequence "reads." openagrar.de These reads are then assembled de novo into longer contiguous sequences called "unigenes," which represent the plant's expressed genes. mdpi.comopenagrar.de In a study on Oplopanax elatus, this approach generated over 77 million reads that were assembled into 208,959 unigenes. openagrar.de Similarly, a study on Gynostemma pentaphyllum used single-cell RNA-sequencing (scRNA-seq) to profile over 50,000 individual cells from shoot apexes and leaves, revealing that gypenoside biosynthesis occurred predominantly in mesophyll cells. frontiersin.orgnih.gov
The resulting transcriptome dataset provides a rich resource for identifying candidate genes encoding the key enzymes of the saponin biosynthetic pathway, from the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to the downstream modifying enzymes like cytochrome P450s (CYP450s) and UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org
Identification of Differentially Expressed Genes (DEGs)
A primary goal of transcriptome profiling is the identification of differentially expressed genes (DEGs). mdpi.com DEGs are genes that show statistically significant differences in their expression levels when two or more conditions or tissues are compared. bohrium.comfrontiersin.org This comparative analysis is a powerful strategy for pinpointing candidate genes involved in a specific metabolic pathway, such as triterpenoid saponin biosynthesis. nih.govnih.gov
Researchers identify DEGs by comparing the transcriptomes of samples with contrasting levels of saponins. For example, comparisons can be made between high-saponin and low-saponin cultivars, different plant tissues (e.g., leaves vs. roots), or plants at different developmental stages. plos.orgmdpi.comnih.govfrontiersin.org In a study on Clinopodium chinense, substantial transcriptional differences were observed in pairwise comparisons between leaf, stem, and root tissues, with many DEGs involved in terpenoid backbone biosynthesis being upregulated in the aerial parts compared to the roots. mdpi.com Similarly, an analysis of Dipsacus asperoides identified thousands of DEGs by comparing flowers, roots, stems, and leaves, linking these variations to the different triterpenoid saponins found in each tissue. frontiersin.org
Another effective approach is to treat plants or cell cultures with an elicitor like methyl jasmonate (MeJA), which is known to stimulate saponin production, and then compare the transcriptomes of treated and untreated samples. oup.comnih.gov Genes that are significantly upregulated following elicitor treatment are strong candidates for being part of the saponin biosynthetic pathway. nih.gov Through these comparisons, studies have successfully identified numerous DEGs encoding key enzymes like squalene synthase, squalene epoxidase, β-amyrin synthase, CYP450s, and UGTs, which are crucial for the synthesis and diversification of triterpenoid saponins. nih.govfrontiersin.orgresearchgate.net
Role of Transcription Factors
The biosynthesis of triterpenoid saponins is a complex process that is tightly regulated at the transcriptional level by proteins called transcription factors (TFs). mdpi.comfrontiersin.org These TFs bind to specific recognition sites in the promoter regions of biosynthetic genes, thereby activating or repressing their expression in a coordinated manner. nih.gov The production of saponins is often induced by external stimuli, such as pathogen attack or hormonal signals like jasmonates (JA), which trigger signaling cascades that lead to the activation of specific TFs. oup.comnih.govbiorxiv.org
Several families of transcription factors have been identified as key regulators of triterpenoid saponin pathways, including the basic helix-loop-helix (bHLH), WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and basic leucine (B10760876) zipper (bZIP) families. mdpi.comfrontiersin.org
A well-studied example comes from the model legume Medicago truncatula. Two homologous bHLH transcription factors, TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 1 (TSAR1) and TSAR2, directly activate the genes for saponin biosynthesis. oup.comnih.govnih.gov Overexpression of TSAR1 primarily boosts the production of non-hemolytic soyasaponins, while TSAR2 overexpression specifically enhances hemolytic saponin biosynthesis. oup.comnih.gov These TFs activate key pathway genes, including 3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE (HMGR). scielo.brnih.gov
In addition to positive regulators, negative regulators also exist. In M. truncatula, the bZIP transcription factors bZIP17 and bZIP60 can suppress the activity of TSAR1 and TSAR2, thereby downregulating JA-dependent triterpenoid saponin synthesis. mdpi.combiorxiv.org Other examples of regulatory TFs include PjERF1 in Panax japonicus and various WRKY and NAC TFs identified in Psammosilene tunicoides, which are thought to be key regulators in elicitor-induced saponin accumulation. researchgate.netfrontiersin.org The discovery and engineering of these TFs represent a promising strategy for modifying and enhancing the production of valuable saponin compounds in plants. frontiersin.org
Table of Mentioned Compounds
| Category | Name | Abbreviation |
| Enzymes | 3-Hydroxy-3-methylglutaryl-coenzyme A reductase | HMGR |
| β-amyrin synthase | BAS | |
| Cytochrome P450 monooxygenases | CYP450s | |
| Squalene epoxidase | SE | |
| Squalene synthase | SS | |
| UDP-dependent glycosyltransferases | UGTs | |
| Transcription Factors | APETALA2/Ethylene Response Factor | AP2/ERF |
| Basic helix-loop-helix | bHLH | |
| Basic leucine zipper | bZIP | |
| PjERF1 | ||
| TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 1 | TSAR1 | |
| TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 2 | TSAR2 | |
| WRKY | ||
| Saponins | Chikusetsusaponin IV | |
| Chikusetsusaponin IVa | ||
| Gypenosides | ||
| Precursors / Intermediates | α-amyrin | |
| Mevalonate | MVA | |
| Methylerythritol phosphate | MEP |
Extraction and Isolation Methodologies
Traditional Extraction Methods
Traditional methods for extracting triterpenoid (B12794562) saponins (B1172615) have been widely used due to their simplicity and accessibility. These techniques generally involve the use of organic solvents to solubilize and separate the saponins from the plant biomass.
Maceration
Maceration is a straightforward and widely practiced solid-liquid extraction technique. uot.edu.lymedcraveonline.com It involves soaking the powdered plant material in a selected solvent for a specific duration, with or without agitation. medcraveonline.com The efficiency of maceration is influenced by several factors, including the choice of solvent, temperature, and duration of extraction. medcraveonline.com Alcohols, such as methanol (B129727) and ethanol (B145695), are commonly employed solvents for saponin (B1150181) extraction. uot.edu.lynih.gov
The process begins with the immersion of the plant material in the solvent, allowing the saponins to diffuse from the plant cells into the liquid phase. uot.edu.ly Following the maceration period, the mixture is filtered, and the resulting liquid extract, rich in saponins, is concentrated. medcraveonline.comsemanticscholar.org This concentrated extract may then undergo further purification steps. For instance, a study on Hedera helix L. leaves utilized maceration with 99.8% methanol for seven days at room temperature. semanticscholar.org Another study on Azadirachta excelsa leaves employed maceration with 70% ethanol at room temperature for two days. cetjournal.it
| Plant Source | Solvent | Extraction Time | Temperature | Key Findings/Observations | Reference |
|---|---|---|---|---|---|
| Hedera helix L. (leaves) | Methanol (99.8%) | 7 days | Room Temperature | The crude extract was further washed with petroleum ether to remove chlorophyll (B73375) and fatty materials. | semanticscholar.org |
| Azadirachta excelsa (leaves) | Ethanol (70%) | 2 days | Room Temperature | Resulted in an extract with total flavonoid and phenolic contents of 198 ± 0.67 mg rutin/g extract and 202 ± 0.42 mg gallic acid/g extract. | cetjournal.it |
| Aralia elata var. mandshurica (Rupr. & Maxim.) J. Wen (roots) | Natural Deep Eutectic Solvents (NADES) | 60 min | 35 °C | NADES were found to be more efficient extractants for 13 triterpenoid saponins compared to water and ethanol. | mdpi.com |
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that offers greater efficiency than simple maceration. uot.edu.ly This technique utilizes a specialized apparatus where the plant material is repeatedly brought into contact with fresh, hot solvent. nih.gov The process involves placing the powdered plant material in a thimble, which is then placed in the main chamber of the Soxhlet extractor. The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses onto the plant material. The condensed solvent fills the thimble and extracts the saponins. Once the solvent level reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated, ensuring a thorough extraction. uot.edu.ly
The choice of solvent is crucial and depends on the polarity of the target saponins. uot.edu.ly A study on Hedera helix L. leaves involved an initial extraction with chloroform (B151607) for 18 hours to remove lipophilic compounds, followed by extraction with 99.8% ethanol for 15 hours to isolate the saponins. uobaghdad.edu.iq
| Plant Source | Solvent(s) | Extraction Time | Key Findings/Observations | Reference |
|---|---|---|---|---|
| Hedera helix L. (leaves) | 1. Chloroform 2. Ethanol (99.8%) | 1. 18 hours 2. 15 hours | A sequential extraction was performed, first with a non-polar solvent to remove fats and then with a polar solvent for saponin extraction. | uobaghdad.edu.iq |
| Cannabis Roots | Ethanol, Chloroform, Distilled Water | 6 hours | Water-Soxhlet extraction failed to isolate any triterpenoids. Chloroform and ethanol were effective. | acs.org |
Reflux Extraction
Reflux extraction, also known as heat reflux extraction, involves boiling the plant material with a solvent in a flask connected to a condenser. nih.govresearchgate.net The solvent vapors are cooled by the condenser and returned to the flask, preventing solvent loss and allowing for extraction at a constant temperature, typically the boiling point of the solvent. nih.gov This method is more efficient than maceration due to the elevated temperature, which enhances the solubility and diffusion of the saponins. researchgate.net
In a study on Celosiae Semen, a heat reflux extraction process was optimized using a Box-Behnken design, highlighting the importance of experimental parameters. nih.gov Research on various Amaranthaceae species showed that heat reflux extraction over three cycles was more efficient for extracting triterpenoid saponins compared to other methods like maceration and ultrasound-assisted extraction. mdpi.com
| Plant Source | Solvent | Extraction Cycles/Time | Temperature | Key Findings/Observations | Reference |
|---|---|---|---|---|---|
| Celosiae Semen | Not specified | Not specified | Not specified | The crude extract was further purified using D-101 resin, increasing the purity of total triterpenoid saponins by 7.28-fold. | nih.gov |
| Amaranthaceae Species | 80% Methanol | 3 cycles x 1 hour | 80 °C | Demonstrated the highest extraction efficiency compared to maceration and ultrasound-assisted extraction. | mdpi.com |
| Ganoderma atrum | 95% Ethanol | 2 cycles x 1 hour | 78 °C | Yielded 2.22% triterpenoid saponins. | researchgate.net |
Water Extraction and Alcohol Precipitation
This method is particularly suitable for extracting highly water-soluble triterpenoid saponins, especially those with a large number of sugar moieties (glycosides). google.com The process begins with the extraction of the plant material with water, often through decoction. google.com The aqueous extract is then concentrated. Following concentration, a high-volume of alcohol, such as ethanol, is added to the aqueous extract. google.commdpi.com The addition of alcohol reduces the solubility of the saponins, causing them to precipitate out of the solution. amu.edu.az The precipitate, which contains the crude saponins, is then collected by filtration. google.com
A patent describing this method suggests its use for plants like bellflower, where the triterpenoid saponins have more than five glycoside units. The process involves decocting the plant material with water, concentrating the extract, and then adding ethanol to a final concentration of 75% to precipitate the saponins. google.com
| Plant Source | Extraction Solvent | Precipitating Agent | Key Procedural Steps | Reference |
|---|---|---|---|---|
| Radix Platycodonis (Bellflower) | Water | Ethanol | Decoction with water, followed by concentration and addition of ethanol to a 75% mass fraction to precipitate saponins. | google.com |
| Ficus natalensis (leaves) | Methanol (initial extraction), then suspended in water | Acetone (B3395972) | The n-butanol fraction of the extract was suspended in methanol and then poured into acetone to precipitate the crude saponins. | mdpi.com |
Advanced Extraction Techniques
To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. These methods often utilize energy sources like microwaves to enhance extraction efficiency.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is a modern technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. cabidigitallibrary.orgresearchgate.net The microwave radiation interacts with polar molecules in the solvent and the moisture within the plant cells, leading to rapid heating and the rupture of cell walls, which facilitates the release of saponins into the solvent. researchgate.net MAE offers several advantages over traditional methods, including significantly shorter extraction times, reduced solvent consumption, and higher extraction yields. researchgate.netcabidigitallibrary.org
A study on Ganoderma atrum found that MAE required only 5 minutes to achieve the highest yield of triterpenoid saponins (0.968%), whereas other methods took several hours. cabidigitallibrary.orgresearchgate.net The optimal conditions for MAE in this study were determined to be extraction for 5 minutes at 90°C using 95% ethanol as the solvent with a solvent-to-material ratio of 25:1. cabidigitallibrary.orgresearchgate.net Another study on defatted yellow horn kernel optimized MAE conditions to be 7 minutes at 51°C with 42% ethanol, achieving a high yield of 11.62%. scispace.com
| Plant Source | Solvent | Extraction Time | Temperature | Power | Yield | Reference |
|---|---|---|---|---|---|---|
| Ganoderma atrum | 95% Ethanol | 5 min | 90 °C | Not specified | 0.968% | cabidigitallibrary.orgresearchgate.net |
| Defatted yellow horn (Xanthoceras sorbifolia Bunge.) kernel | 42% Ethanol | 7 min | 51 °C | 900 W | 11.62 ± 0.37% | scispace.com |
| Ganoderma atrum | 95% Ethanol | 20 min | 80 °C | Not specified | 5.11% | researchgate.net |
| Radix Astragali | 64% Ethanol | 22 min | 62 °C | 590 W | 0.98% (saponins) | jst.go.jp |
Purification and Separation Strategies
Following extraction, the crude product is a complex mixture. A series of purification and separation steps are required to isolate individual triterpenoid saponins. google.com
Solvent partitioning, or liquid-liquid extraction, is a fundamental technique for the preliminary purification of saponins. It separates compounds based on their differential solubilities in two immiscible liquid phases. A common approach begins with dissolving the crude extract in a water or methanol-water solution. frontiersin.orgjmchemsci.com
This aqueous solution is first washed with a nonpolar solvent like petroleum ether to remove lipids, chlorophyll, and other nonpolar impurities. frontiersin.orgmdpi.com Subsequently, the remaining aqueous layer, which contains the more polar saponins, is extracted with a polar solvent such as n-butanol . frontiersin.orgjmchemsci.commdpi.com The triterpenoid saponins preferentially partition into the n-butanol phase, effectively concentrating them and separating them from highly polar substances like sugars and salts that remain in the aqueous layer. google.commdpi.com This n-butanol fraction is often the starting material for further chromatographic separation. frontiersin.org
Macroporous adsorption resins are widely used for the enrichment and purification of triterpenoid saponins from crude extracts. google.comresearchgate.net These synthetic polymers possess a large surface area and porous structure, allowing them to adsorb molecules from a solution. The process typically involves passing the extract solution through a column packed with the resin. The saponins are adsorbed onto the resin material, while unbound impurities like inorganic salts and sugars are washed away. researchgate.net
The adsorbed saponins are then recovered by eluting the column with a suitable solvent, commonly an ethanol-water mixture of a specific concentration. nih.govmaxapress.com For example, a study on Platycodon grandiflorus roots found that elution with 30% ethanol effectively increased the triterpenoid saponin content. nih.gov The use of macroporous resins like AB-8 has been shown to significantly improve the purity of triterpenoid extracts. maxapress.com
Column chromatography is an essential and powerful technique for the high-resolution separation and final purification of individual saponins from enriched fractions. google.comresearchgate.net
Silica Gel Chromatography : This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. researchgate.netgoogle.com Separation is based on polarity; nonpolar compounds travel through the column faster, while polar compounds are adsorbed more strongly and elute later. A gradient of solvents, typically moving from nonpolar to more polar (e.g., starting with chloroform and gradually adding methanol), is used to elute compounds sequentially. frontiersin.orgresearchgate.netgoogle.com
Reversed-Phase Chromatography : This is the most commonly used HPLC method for saponin analysis. nih.gov The stationary phase is nonpolar (e.g., octadecylsilylated silica, or C18), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. nih.govgoogle.com In this mode, polar compounds elute first, while nonpolar compounds are retained longer. Reversed-phase HPLC is highly effective for separating saponins with very similar structures and is used for both preparative isolation and analytical quantification. nih.govgoogle.com
High-Performance Countercurrent Chromatography (HPCCC)
High-Performance Countercurrent Chromatography (HPCCC), a support-free liquid-liquid partition chromatography technique, has emerged as a powerful tool for the separation and purification of triterpenoid saponins from complex natural product extracts. This method circumvents the issues of irreversible adsorption often encountered with solid stationary phases in traditional column chromatography, making it particularly suitable for the purification of saponins which are known for their strong adsorptive properties.
The principle of HPCCC lies in the partitioning of solutes between two immiscible liquid phases within a coil that is subjected to a centrifugal force field. This process allows for a continuous and efficient separation based on the differential partitioning of the sample components. The selection of a suitable two-phase solvent system is paramount for a successful separation and is determined by the partition coefficient (K) of the target compounds.
A notable application of HPCCC is the isolation of oleanane-type saponins. In one study, an enriched saponin extract from Camellia japonica seeds was successfully fractionated using a dichloromethane/methanol/isopropanol/water (9:6:1:4, v/v/v/v) solvent system. researchgate.netnih.gov This separation yielded four distinct saponin fractions, organized by the number of sugar units attached to the triterpene aglycone. researchgate.netnih.gov Further purification of these fractions by preparative RP-HPLC led to the isolation of nine novel saponins, named camoreoside A–I, alongside six already known compounds. researchgate.netnih.gov
Similarly, High-Speed Counter-Current Chromatography (HSCCC), a form of HPCCC, has been effectively used to separate triterpene saponins from the roots of Radix phytolaccae. nih.gov Utilizing a chloroform-methanol-water (4:4:2, v/v) two-phase solvent system, researchers were able to isolate esculentoside A, esculentoside B, esculentoside C, and esculentoside D with high purities of 96.7%, 99.2%, 96.5%, and 97.8%, respectively, from a crude extract. nih.gov Another successful application involved the separation of saponins from Beta vulgaris L. using a novel solvent system of TBME-BuOH-ACN-H₂O (1:2:1:5, v/v/v/v), demonstrating the versatility of HSCCC in handling different saponin structures. pan.olsztyn.plresearchgate.net
The combination of HPCCC with other chromatographic techniques, particularly preparative HPLC, has proven to be an excellent strategy for the discovery and isolation of novel saponins from natural sources. researchgate.netnih.govmdpi.com This hyphenated approach leverages the high loading capacity and efficiency of HPCCC for initial fractionation, followed by the high-resolution power of preparative HPLC for final purification.
Table 1: Examples of HPCCC/HSCCC Solvent Systems for Triterpenoid Saponin Separation
| Plant Source | Target Saponins | Solvent System (v/v/v/v) | Instrument | Result | Reference |
| Camellia japonica seeds | Oleanane-type saponins | Dichloromethane/methanol/isopropanol/water (9:6:1:4) | HPCCC | Isolation of nine novel saponins (camoreoside A–I) and six known saponins. | researchgate.netnih.gov |
| Radix phytolaccae roots | Triterpene saponins | Chloroform-methanol-water (4:4:2) | HSCCC | Isolation of esculentoside A, B, C, and D with purities >96%. | nih.gov |
| Beta vulgaris L. | Saponins | TBME-BuOH-ACN-H₂O (1:2:1:5) | HSCCC | Successful fractionation and preconcentration of 13 saponins. | pan.olsztyn.plresearchgate.net |
| Gypsophila paniculata L. | Triterpene saponins | n-Hexane-n-butanol-methanol-0.02% TFA (1:9:1:9) | HSCCC | Isolation of five known triterpene saponins with purities >96%. | researchgate.net |
Preparative and Semi-Preparative HPLC
Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are indispensable techniques for the final purification of triterpenoid saponins, offering high resolution and efficiency. These methods operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle greater sample loads, enabling the isolation of pure compounds in milligram to gram quantities.
Reversed-phase (RP) HPLC is the most commonly employed mode for saponin purification. nih.gov In this setup, a nonpolar stationary phase, typically C18- or C8-bonded silica, is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunmul.ac.id This approach separates saponins based on their hydrophobicity.
The successful isolation of numerous triterpenoid saponins has been achieved through preparative and semi-preparative HPLC. For instance, after initial fractionation by HPCCC, preparative RP-HPLC was instrumental in the purification of nine novel oleanane-type saponins from Camellia japonica seeds. researchgate.netnih.gov Similarly, three new pentacyclic triterpenoid saponins were isolated from a 70% ethanol extract of Medicago sativa L. using a combination of different column chromatography methods and semi-preparative HPLC. nih.gov
In another study, a mixture of triterpenoid saponins from the dried leaves of Maesa lanceolata was separated into its components using semi-preparative reversed-phase HPLC. nih.gov This process yielded seven fractions of high molecular weight saponins, and further separation of these fractions led to the isolation of fourteen pure triterpenoid saponins. nih.gov The purification of five triterpenoid saponins (kudinoside A, C, D, F, and G) from Kuding tea was also accomplished using semi-preparative HPLC after initial enrichment with MCI-GEL resin. benthamdirect.com
The choice of mobile phase is critical for achieving optimal separation. Often, modifiers such as trifluoroacetic acid (TFA) or acetic acid are added to the mobile phase to improve peak shape and resolution. nih.govnih.gov For example, the separation of Maesa lanceolata saponins utilized a gradient of acetonitrile-trifluoroacetic acid and water-trifluoroacetic acid. nih.gov
The combination of preparative HPLC with other chromatographic techniques, such as macroporous resin chromatography or HPCCC, provides a powerful and efficient workflow for the isolation of pure triterpenoid saponins from complex plant extracts. researchgate.netbenthamdirect.com
Table 2: Examples of Preparative and Semi-Preparative HPLC Conditions for Triterpenoid Saponin Isolation
| Plant Source | Target Saponins | Column | Mobile Phase | Detection | Result | Reference |
| Camellia japonica seeds | Oleanane-type saponins | Reversed-Phase | Not specified in abstract | Not specified in abstract | Isolation of nine novel saponins (camoreoside A–I). | researchgate.netnih.gov |
| Medicago sativa L. | Pentacyclic triterpenoid saponins | Not specified in abstract | Not specified in abstract | Not specified in abstract | Isolation of three new triterpenoid saponins. | nih.gov |
| Maesa lanceolata leaves | Triterpenoid saponins | Reversed-Phase Wide Pore | Acetonitrile-trifluoroacetic acid and water-trifluoroacetic acid gradient | Not specified in abstract | Isolation of fourteen pure triterpenoid saponins. | nih.gov |
| Kuding tea | Kudinosides A, C, D, F, G | Not specified in abstract | Not specified in abstract | Not specified in abstract | Isolation of five kudinosides with an average recovery of 69.76%. | benthamdirect.com |
| Dioscorea zingiberensis | Steroid saponins | GRACE Adsorbosphere C18 (250 mm x 22 mm, 10 µm) | Acetonitrile-water (25:75, v/v) and (15:85, v/v) | UV at 203 nm | Isolation of five steroid saponins. | iomcworld.comresearchgate.net |
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopyacs.org
NMR spectroscopy is arguably the most powerful technique for the complete structural determination of triterpenoid (B12794562) saponins (B1172615) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing insights into the connectivity of atoms, stereochemistry, and the conformation of the molecule. nih.govnih.gov
One-dimensional NMR experiments provide the fundamental framework for structural analysis.
¹H NMR: The proton NMR spectrum reveals key information about the saponin (B1150181) structure. Characteristic signals include the anomeric protons of the sugar moieties, which typically appear as doublets in the δ 4.1-5.6 ppm region. mdpi.com The coupling constants of these signals are indicative of the sugar's anomeric configuration. nih.gov Additionally, signals corresponding to the triterpenoid aglycone, such as a triplet for the olefinic proton at C-12 (often around δ 5.2-5.3 ppm), and singlets for the methyl groups (δ 0.7-1.7 ppm), are readily identifiable. mdpi.com
¹³C NMR: The carbon NMR spectrum displays signals for every carbon atom in the molecule, indicating the total number of carbons. The chemical shifts provide information about the type of carbon (e.g., olefinic, oxygenated, aliphatic). For instance, anomeric carbons of sugar units resonate in the δ 95-110 ppm range, while the C-12 and C-13 olefinic carbons of the aglycone appear around δ 120-145 ppm. frontiersin.org
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for assigning the carbon signals of both the aglycone and the sugar units, simplifying the interpretation of the more complex ¹³C spectrum. acs.org
The following table shows representative ¹³C NMR data for a triterpenoid saponin aglycone.
| Carbon | Chemical Shift (δ) | Carbon Type (from DEPT) |
| C-3 | ~86.4 ppm | CH |
| C-12 | ~122.9 ppm | CH |
| C-13 | ~144.2 ppm | C (Quaternary) |
| C-23 | ~64.1 ppm | CH₂ |
| C-27 | ~26.2 ppm | CH₃ |
| C-28 | ~177.3 ppm | C (Quaternary) |
Note: Chemical shifts are approximate and can vary based on the specific saponin structure and solvent.
2D NMR experiments are indispensable for establishing the complete structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, allowing for the tracing of proton spin systems within the aglycone and each individual sugar residue. nih.govnih.gov
TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all the protons belonging to a single sugar unit. nih.gov By irradiating the anomeric proton signal, cross-peaks corresponding to all other protons within that sugar's spin system can be observed. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments establish one-bond correlations between protons and the carbons they are directly attached to. nih.gov HSQC is often preferred due to its higher sensitivity and resolution. These experiments are fundamental for assigning the ¹³C signals based on the previously assigned ¹H signals. HETCOR is an older, less sensitive equivalent. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most critical experiments for saponin elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govnih.gov These correlations are essential for connecting different structural fragments, such as linking sugar units to each other and attaching the entire sugar chain to the aglycone. nih.gov It is also vital for assigning quaternary carbons, which have no attached protons. COLOC provides similar information.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This information is crucial for determining the stereochemistry and establishing the sequence and linkage points of the sugar chains (inter-glycosidic linkages) by observing correlations between the anomeric proton of one sugar and a proton on the adjacent sugar. nih.govfao.org
The following table summarizes the primary applications of these 2D NMR techniques in the structural elucidation of triterpenoid saponins.
| Experiment | Type of Correlation | Primary Application |
| COSY | ¹H-¹H (through-bond) | Tracing proton-proton connections within a spin system (e.g., a sugar ring). nih.govnih.gov |
| TOCSY | ¹H-¹H (through-bond) | Identifying all protons within a complete spin system from a single starting proton. nih.gov |
| HSQC/HMQC | ¹H-¹³C (one-bond) | Assigning carbon signals based on their directly attached protons. nih.gov |
| HMBC/COLOC | ¹H-¹³C (long-range, 2-3 bonds) | Connecting structural fragments, determining glycosylation sites, and assigning quaternary carbons. nih.gov |
| NOESY/ROESY | ¹H-¹H (through-space) | Determining stereochemistry and confirming sugar linkages by identifying spatially close protons. nih.govnih.gov |
A primary challenge in saponin chemistry is determining the precise arrangement of the sugar chains. NMR spectroscopy provides definitive methods to address this.
Anomeric Configuration (α vs. β): The stereochemistry at the anomeric center (C-1) of each sugar is determined primarily from the coupling constant between H-1 and H-2 (³JH1,H2) in the ¹H NMR spectrum. nih.gov For most hexopyranoses like glucose, a large coupling constant (7–8 Hz) indicates a trans-diaxial relationship between H-1 and H-2, corresponding to a β-anomeric configuration. A small coupling constant (2–4 Hz) suggests an α-anomeric configuration. Additionally, the one-bond carbon-proton coupling constant (¹JC1,H1), which can be measured from HMBC spectra, can also be used, with values around 160 Hz indicating a β-configuration and ~170 Hz indicating an α-configuration. nih.gov
Sugar Linkages and Sequence: The connection points between sugar units and between the sugar chain and the aglycone are established using long-range and through-space correlation experiments. An HMBC experiment will show a correlation between the anomeric proton of one sugar and the carbon of the adjacent sugar to which it is linked (e.g., H-1 of sugar B to C-3 of sugar A indicates a 1→3 linkage). nih.gov NOESY/ROESY experiments corroborate this by showing a spatial correlation between the same anomeric proton (H-1 of sugar B) and the proton attached to the linkage carbon (H-3 of sugar A). nih.govnih.gov
Mass Spectrometry (MS)acs.org
Mass spectrometry is a complementary technique to NMR that provides the molecular weight and formula of the saponin and offers valuable information about the composition and sequence of the sugar chains through fragmentation analysis. nih.govnih.gov
HR-ESI-MS is the modern standard for determining the molecular formula of a saponin. frontiersin.org This soft ionization technique allows for the accurate mass measurement of the intact molecule, typically as a quasi-molecular ion like [M-H]⁻ or [M+Na]⁺. frontiersin.orghkbu.edu.hk The high resolution of the measurement (to four or more decimal places) allows for the calculation of a single, unambiguous elemental formula. tandfonline.comnih.gov
When coupled with tandem mass spectrometry (MS/MS), HR-ESI-MS becomes a powerful tool for structural analysis. nih.govresearchgate.net The quasi-molecular ion is isolated and fragmented, and the resulting daughter ions provide information on the sequential loss of sugar residues. researchgate.net This fragmentation pattern helps to determine the mass of the aglycone and the masses (and thus types) of the individual sugar units in the chain. mdpi.comnih.gov
Fast Atom Bombardment Mass Spectrometry (FABMS): FABMS is an older ionization technique that has been widely used for the analysis of non-volatile and thermally labile compounds like saponins. researchgate.net It was instrumental in determining the molecular weights of these complex glycosides before the widespread adoption of ESI. researchgate.net
Electrospray Ionization Mass Spectrometry (ESIMS): ESIMS is a soft ionization method that has largely replaced FABMS for saponin analysis. It is highly suitable for analyzing polar, high-molecular-weight compounds directly from a liquid phase (such as the effluent from an HPLC). researchgate.net In its standard-resolution form, it provides the molecular weight of the saponin. When used in tandem MS experiments (ESI-MS/MS), it generates characteristic fragmentation patterns that are invaluable for sequencing the oligosaccharide chains and identifying the aglycone. nih.govresearchgate.net Analysis is often performed in negative ion mode, which can provide clearer fragmentation data for saponins. hkbu.edu.hkresearchgate.net
Infrared (IR) Spectroscopy (e.g., FT-IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com For triterpenoid saponins, FT-IR can provide valuable, albeit general, structural information by detecting the characteristic vibrations of specific chemical bonds. nih.govnih.gov
The technique can often be applied directly to crude, dried plant powders mixed with potassium bromide (KBr) and pressed into a pellet, avoiding lengthy extraction procedures. nih.govnih.gov The resulting spectrum shows absorption bands corresponding to various functional groups characteristic of oleanane-type triterpenoid saponins. nih.gov
| Absorption Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3459–3316 | Hydroxyl (-OH) | Stretching |
| 2929–2922 | C-H (Alkyl) | Stretching |
| 1740–1736 | Carbonyl (C=O) | Stretching (e.g., in ester linkages) |
| 1651–1619 | C=C | Stretching |
| ~1035 | C-O-C | Stretching (indicative of glycoside linkages) |
The presence of a broad absorption band for the hydroxyl (-OH) group indicates the multiple hydroxyls on the sugar and aglycone moieties. nih.gov The C=O absorption can suggest the presence of an ester linkage, which is common in bidesmosidic saponins where a sugar chain is attached to the C-28 carboxyl group of the aglycone. nih.gov The absorptions in the C-O-C region are indicative of the glycosidic linkages between the sugar units and the sapogenin. nih.goveajournals.org
Chemical Degradation Methods (e.g., Acid Hydrolysis)
Chemical degradation is a classical approach used in the structural elucidation of complex natural products like triterpenoid saponins. Acid hydrolysis is the most common method employed to break down the saponin molecule into its fundamental building blocks: the triterpenoid aglycone (sapogenin) and the constituent monosaccharides. nih.gov
In this procedure, the saponin is heated in the presence of an acid (e.g., hydrochloric acid), which catalyzes the cleavage of the ether (glycosidic) and ester linkages. nih.gov After the reaction, the water-insoluble sapogenin can be separated from the water-soluble sugars. mdpi.com These separated components can then be analyzed by other techniques. The sapogenin structure can be identified using methods like GC-MS (after derivatization) or NMR spectroscopy, while the individual sugars can be identified by techniques such as gas chromatography after conversion to their volatile derivatives. researchgate.netnih.govnih.gov This method is crucial for definitively identifying the nature of the aglycone and the types of sugars that make up the glycan chains.
Mechanisms of Biological Action Excluding Clinical Human Trial Data
Cellular and Subcellular Interactions
There is currently no specific scientific literature available that details the effects of Triterpenoid (B12794562) saponin (B1150181) tub on membrane permeabilization or its lytic capabilities, such as hemolytic activity.
Information regarding the involvement of Triterpenoid saponin tub in endosomal escape mechanisms has not been reported in the available scientific research.
Molecular Target Interactions
There is no available research data on the specific enzyme modulation activities of this compound, including its potential for acetylcholinesterase inhibition.
Specific receptor binding studies for this compound have not been documented in the current body of scientific literature.
Pathways of Biological Effects (e.g., effects on cell growth, induction of specific cellular processes)
The primary biological effect of this compound that has been documented is its potent cytotoxic activity against various human cancer cell lines. This indicates a significant impact on cell growth and the induction of cellular processes leading to cell death.
Research has demonstrated that this compound, isolated from the rhizome of Ardisia gigantifolia, exhibits significant cytotoxicity. nih.govthieme-connect.com The mechanism of this cytotoxicity is suggested to be through the induction of apoptosis, a form of programmed cell death. researchgate.net This is a common mechanism for many triterpenoid saponins (B1172615), which can initiate apoptosis through various cellular signaling pathways. researchgate.net
The cytotoxic effects of this compound have been quantified against several human cancer cell lines, with its efficacy being measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half.
A study by Mu et al. reported the IC₅₀ values for this compound (referred to as saponin 1, 2, 4, or 5 in the study, which corresponds to different isolated saponins including this compound) against the EJ human bladder tumor cell line. nih.govmdpi.com The specific saponins, including this compound, showed IC₅₀ values in the low micromolar range, indicating potent anti-proliferative effects. nih.govmdpi.com
Below is an interactive data table summarizing the reported cytotoxic activity of this compound and related saponins from the same study.
| Compound | Cell Line | IC₅₀ Value (µM) | Duration of Exposure (hours) |
| Triterpenoid saponin 1 | EJ human bladder tumor | 3.4 ± 0.1 | 48 |
| Triterpenoid saponin 2 | EJ human bladder tumor | 4.0 ± 0.4 | 48 |
| Triterpenoid saponin 4 | EJ human bladder tumor | 2.0 ± 0.1 | 48 |
| Triterpenoid saponin 5 | EJ human bladder tumor | 3.1 ± 0.2 | 48 |
Note: The specific compound named "this compound" corresponds to one of the numbered saponins in the cited study. The data reflects the potent effect on cancer cell growth. mdpi.com
The induction of apoptosis by this compound is a key pathway for its biological effects. Apoptosis is a controlled process of cell death that is crucial for normal development and tissue homeostasis. researchgate.net In the context of cancer, the induction of apoptosis is a desirable therapeutic outcome, as it leads to the elimination of malignant cells. researchgate.net While the precise signaling cascade initiated by this compound to induce apoptosis has not been fully elucidated, it is the basis for its observed effects on inhibiting cancer cell growth.
Adjuvant Mechanisms
Triterpenoid saponins from Bolbostemma paniculatum, specifically Tubeimosides (TBM), have demonstrated significant potential as vaccine adjuvants in preclinical research. Their mechanisms of action are centered on the potentiation of both humoral and cellular immune responses through the modulation of the local immune microenvironment at the site of administration nih.govnih.gov. Studies using a model antigen, ovalbumin (OVA), in mice have elucidated several key pathways through which these saponins exert their immunostimulatory effects.
Tubeimosides I, II, and III have been shown to significantly enhance antigen-specific antibody production and cellular immunity. nih.gov When co-administered with OVA, these saponins led to a robust immune response, characterized by the balanced induction of both T-helper 1 (Th1) and T-helper 2 (Th2) responses. nih.gov This is crucial for an adjuvant, as a mixed Th1/Th2 response is effective against a wide range of pathogens. Furthermore, they were also found to elicit both Tc1 and Tc2 responses, indicating a comprehensive activation of the cellular arm of the immune system. nih.gov
A primary mechanism for this enhanced immunity is the rapid induction of cytokines and chemokines at the injection site. nih.gov Research on TBM I revealed a transient but broad release of various inflammatory mediators in the local muscle tissue. Levels of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), and chemokines like CCL2, CCL3, and CXCL2, were found to increase within hours of injection. nih.gov This early release of signaling molecules is critical for initiating the immune response by recruiting key immune cells to the site of antigen deposition. frontiersin.org
This induced chemokine and cytokine gradient effectively promotes the recruitment and activation of antigen-presenting cells (APCs). Flow cytometry analysis has shown that TBM I promotes the infiltration of immune cells into the injected muscle and enhances their uptake of the co-administered antigen. nih.gov Subsequently, TBM I also augments the migration of these antigen-loaded immune cells to the draining lymph nodes, where the adaptive immune response is initiated. nih.gov
Gene expression analysis of the injection site tissue further supports these observations, showing that TBM I modulates a suite of genes related to the immune response, chemotaxis, and inflammation. nih.gov Deeper mechanistic studies combining network pharmacology, transcriptomics, and molecular docking have predicted that TBM I exerts its adjuvant activity through interaction with spleen tyrosine kinase (SYK) and Lyn kinase (LYN). nih.gov Further verification in muscle cells confirmed the involvement of the SYK-signal transducer and activator of transcription 3 (STAT3) signaling axis in the TBM I-induced inflammatory response, providing a molecular basis for its adjuvant effects. nih.govnih.gov
The table below summarizes key preclinical research findings on the adjuvant mechanisms of Tubeimosides.
| Compound Studied | Model System | Key Findings | Immune Response Profile | Proposed Mechanism |
| Tubeimoside I, II, III | C57BL/6 mice immunized with Ovalbumin (OVA) | Significantly boosted OVA-specific IgG, IgG1, and IgG2a/c antibody titers. nih.gov | Balanced Th1/Th2 and Tc1/Tc2 responses. nih.gov | Mediating the local immune microenvironment. nih.govnih.gov |
| Tubeimoside I | C57BL/6 mice; C2C12 myoblast cells | Increased mRNA and protein expression of cytokines (IL-1β, IL-6) and chemokines (CCL2, CCL3, CXCL2) at the injection site. nih.gov | Pro-inflammatory cytokine and chemokine induction. nih.gov | Activation of the SYK-STAT3 signaling pathway. nih.govnih.gov |
| Tubeimoside I | C57BL/6 mice immunized with Ovalbumin (OVA) | Promoted recruitment and antigen uptake of immune cells in injected muscle. nih.gov | Enhanced cellular infiltration and antigen presentation. | Modulation of chemotaxis-related genes. nih.gov |
| Tubeimoside I | C57BL/6 mice immunized with Ovalbumin (OVA) | Augmented migration and antigen transport of immune cells to draining lymph nodes. nih.gov | Improved initiation of adaptive immunity. | Interaction with SYK and LYN kinases. nih.gov |
Structure Activity Relationships Sar
Influence of Aglycone Skeleton and Functional Groups
The aglycone, or sapogenin, forms the hydrophobic core of the saponin (B1150181) molecule and is a primary determinant of its inherent biological potential. The foundational carbon skeleton and its modifications through functional groups are critical for activity. nih.gov
The structural diversity of triterpenoid (B12794562) saponins (B1172615) begins with the aglycone skeleton, which is typically composed of 30 carbon atoms arranged in a pentacyclic or tetracyclic structure. nih.govresearchgate.net The most common skeletons include the pentacyclic oleanane (B1240867), ursane (B1242777), and lupane (B1675458) types, and the tetracyclic dammarane (B1241002) type. nih.gov
Oleanane and ursane skeletons are pentacyclic isomers that differ only in the position of a methyl group (C-29 vs. C-30). sinica.edu.twresearchgate.net Oleanane-type saponins are the most common, found widely across both monocotyledonous and dicotyledonous plants. researchgate.net Despite their structural similarity, the subtle difference between oleanane and ursane aglycones can lead to variations in biological activity. sinica.edu.twresearchgate.net For instance, in studies on neuroprotective effects, isomeric pairs of oleanane- and ursane-type saponins isolated from Centella asiatica showed differing levels of activity. nih.gov Similarly, while both oleanane and ursane-type saponins can exhibit glucosidase inhibition, oleanane types have been reported to be significantly more potent in some cases. nih.gov
Dammarane-type saponins, characterized by a tetracyclic skeleton, are well-known constituents of plants like Panax ginseng (ginsenosides) and Bacopa monniera (bacopasaponins). nih.gov The different spatial arrangement of the dammarane skeleton compared to the pentacyclic types contributes to a distinct profile of biological activities, particularly in the central nervous system.
| Triterpenoid Skeleton | Key Structural Feature | Common Examples | Associated Activities |
| Oleanane | Pentacyclic, methyl groups at C-20 | Oleanolic acid, β-amyrin | Anti-inflammatory, Hepatoprotective, Antitumor sinica.edu.twresearchgate.net |
| Ursane | Pentacyclic, methyl groups at C-19 and C-20 | Ursolic acid, α-amyrin | Antitumor, Anti-inflammatory, Neuroprotective sinica.edu.twnih.gov |
| Dammarane | Tetracyclic | Ginsenosides (B1230088), Bacopasaponins | Adaptogenic, Neuroprotective, Anticancer nih.gov |
The degree and location of hydroxylation on the aglycone skeleton are crucial for biological activity. These modifications are typically introduced by cytochrome P450 enzymes and create diversity. oup.comnih.gov The presence, position, and stereochemistry of hydroxyl (-OH) groups can significantly alter a saponin's potency and mechanism of action.
For example, a study on saponin-based antiviral agents against SARS-CoV-2 identified the C-16 hydroxyl group as a critical component for inhibitory activity. nih.gov Conversely, other studies have shown that the addition of hydroxyl groups can sometimes be detrimental to activity. In a series of oleanane-type saponins, the presence of substituents at C-16 and C-21 compromised the cytotoxic activity against specific cancer cell lines when compared to analogues lacking these groups. sinica.edu.tw The hydroxylation of the C-22 position in the biosynthesis of soyasapogenol B is another key step that influences the final properties of the resulting saponin. oup.com
The presence of a carboxyl (-COOH) group, most commonly from the oxidation of a methyl group at the C-28 position, also strongly influences a saponin's properties. nih.gov This functional group can impact the molecule's polarity, solubility, and its ability to interact with biological targets. mdpi.com
A clear example of this is the comparison between betulin (B1666924) and betulinic acid. Betulinic acid, which possesses a carboxyl group at C-28, shows stronger inhibitory activity on alfalfa radicle growth than betulin, which has a hydroxyl group at the same position. nih.gov The carboxyl group increases the acidity and polarity of the aglycone, which can enhance interactions with cellular components. Furthermore, the carboxyl group provides an additional site for glycosylation, leading to the formation of bidesmosidic saponins with distinct properties. sinica.edu.twnih.gov
| Aglycone Modification | Compound Example 1 | Compound Example 2 | Observation on Activity | Source |
| Hydroxyl vs. Carboxyl at C-28 | Betulin (-CH₂OH) | Betulinic acid (-COOH) | Betulinic acid shows stronger inhibitory activity. | nih.gov |
| Presence of Hydroxyl Group | Platycodin D (has C-16 OH) | Platycodin D analogues (lacking C-16 OH) | The C-16 hydroxyl group was found to be critical for antiviral activity. | nih.gov |
Impact of Glycosidic Moieties
The sugar chains (glycones) attached to the aglycone are fundamental to the amphiphilic nature of saponins and play a decisive role in their biological activity. nih.gov The number of sugar units, the types of monosaccharides involved, and their linkage positions are all critical variables. researchgate.net
Saponins are classified based on the number of attached sugar chains. Monodesmosidic saponins have a single sugar chain, typically at the C-3 position, while bidesmosidic saponins have two sugar chains, often at C-3 and C-28. mdpi.combiointerfaceresearch.com This difference often leads to significant variations in activity. Generally, monodesmosidic saponins exhibit stronger biological effects, such as membrane permeabilization and hemolytic activity, compared to their bidesmosidic counterparts. sinica.edu.tw
The number of sugar units within a single chain is also a key factor. A study comparing diosgenyl saponins found that dioscin, which has three sugar units, caused significant perturbation and disruption of cell membranes. nih.govresearchgate.net In contrast, trillin, which has the same aglycone but only one sugar residue, did not have the same membrane-disrupting effect and instead helped maintain the integrity of the bilayer. nih.govresearchgate.net The type of sugar (e.g., glucose, rhamnose, xylose, arabinose) and their sequence in the oligosaccharide chain are also important. Specific sugar sequences have been identified as essential for certain activities, such as the (→3)-β-d-Xyl-(1 → 4)-α-l-Rham-(1 → 2)-β-d-Ara-(1 →) moiety, which was found to be a critical component of saponin-based coronavirus cell entry inhibitors. nih.gov
The attachment of a sugar chain at C-3 is a near-universal feature of this class of compounds. The addition of a second sugar chain, typically at C-28 (for oleanane/ursane types) or C-26 (for some steroidal types), creates a bidesmosidic saponin. mdpi.com The presence of this second sugar chain often reduces activities like hemolysis. sinica.edu.tw The location and orientation of saponins within a lipid bilayer are dependent on the sugar chains attached to the backbone. nih.govresearchgate.net This positioning within the cell membrane is thought to be a primary driver of their biological effects, and altering the attachment points directly modifies this interaction.
| Factor | Feature 1 | Feature 2 | Impact on Activity | Example |
| Number of Sugar Chains | Monodesmosidic (1 chain) | Bidesmosidic (2 chains) | Monodesmosidic saponins are often more biologically active (e.g., more hemolytic). | Oleanane-type saponins sinica.edu.tw |
| Number of Sugar Units | One sugar unit | Three sugar units | Saponins with more sugar units can exhibit greater membrane-disrupting effects. | Trillin vs. Dioscin nih.govresearchgate.net |
| Sugar Attachment Site | Attachment at C-3 only | Attachment at C-3 and C-28 | The presence of a C-28 sugar chain often attenuates the activity seen in C-3 monodesmosides. | General SAR sinica.edu.tw |
Sequence and Linkage of Sugars
The sequence of monosaccharide units and the nature of the glycosidic linkages that connect them are pivotal in determining the biological activity of triterpenoid saponins. Variations in these features can lead to significant differences in efficacy, particularly in cytotoxic and antitumor activities.
Research has shown that specific disaccharide and oligosaccharide sequences are essential for potent bioactivity. For instance, some of the most active oleanane-type saponins feature a unique α-L-rhamnopyranosyl-(1→2)-α-l-arabinopyranosyl disaccharide attached to the C-3 position of the aglycone. mdpi.comsinica.edu.tw This particular sequence appears to be a crucial factor for inducing antitumor effects. mdpi.com The synthesis of Patrinia-glycoside B-II, which contains this disaccharide, underscored the importance of this structural motif. mdpi.com
The type of linkage between sugar units also modulates activity. Studies on oleanane-type saponins suggest that a 1→2 linkage between monosaccharides in a disaccharide chain can be a key structural feature for anticancer activity, whereas a 1→3 linkage may reduce this activity. mdpi.com
The table below summarizes findings on how sugar sequence and linkage influence the activity of select triterpenoid saponins.
| Saponin/Aglycone Type | Sugar Sequence/Linkage Feature | Observed Biological Activity |
| Oleanane-type | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl at C-3 | Significant antitumor activity mdpi.comsinica.edu.tw |
| Polygalacic acid glycosides | Fuc-Rha-Xyl-Rha chain at C-28 | High cytotoxic effect nih.gov |
| Echinocystic acid glycosides | Ara-Rha-Glc chain at C-28 | Influences the rate of cytotoxic effects nih.gov |
| Oleanane-type | Disaccharide with 1→3 linkage | Reduced cytotoxic activity mdpi.com |
Hydrophobicity of Sugar Chains
Furthermore, acylation of the sugar chains can significantly increase their hydrophobicity. The attachment of acyl groups, such as trans- or cis-p-methoxycinnamoyl acid, to the sugar residues has been identified as a crucial feature for certain activities. sinica.edu.tw These acyl groups enhance the lipophilic character of the saponin, which is believed to be important for their capacity to form pores in membranes and to increase the cellular uptake of other compounds, such as chemotherapeutic agents. sinica.edu.tw This suggests that a finely tuned balance of hydrophilic and hydrophobic regions within the entire saponin molecule, including the sugar chains, is necessary for optimal biological function.
Correlation of Structural Features with Specific Activities
The diverse biological activities of triterpenoid saponins—including hemolytic, cytotoxic, antiviral, and antifungal effects—are intricately linked to specific structural features of both the aglycone and the attached sugar moieties. researchgate.net
Monodesmosidic vs. Bidesmosidic Structure: A primary structural determinant of activity is the number of sugar chains attached to the aglycone.
Monodesmosidic saponins , which have a single sugar chain typically at the C-3 position, are often associated with strong membrane-disrupting activities, such as hemolysis. nih.gov The presence of a free carboxyl group at the C-28 position of the aglycone is a key element for this potent hemolytic activity. nih.govnih.gov
Bidesmosidic saponins , which have two sugar chains (e.g., at C-3 and C-28), generally exhibit weaker hemolytic activity. nih.gov The addition of a second sugar chain, often through an ester linkage at C-28, can significantly reduce the saponin's ability to lyse red blood cells. researchgate.net However, bidesmosidic structures can still possess high cytotoxicity against tumor cells, indicating that the structural requirements for hemolysis and cytotoxicity are distinct. nih.gov For enhancing the cytotoxicity of certain protein toxins, a sugar chain at C-28 with at least four sugar units is considered mandatory. nih.govresearchgate.net
Aglycone Structure: The type of triterpenoid skeleton and its substitutions are critical.
Skeleton Type: Oleanane-type sapogenins generally show stronger hemolytic effects compared to the ursane and dammarane types. nih.gov
Substitutions: The presence of polar functional groups on the aglycone, such as a carboxyl group (-COOH) at C-28 or hydroxyl groups (-OH) at specific positions (e.g., C-16), can significantly enhance hemolytic activity. nih.gov Conversely, the introduction of other groups, like a hydroxyl at C-23, can reduce this effect. nih.gov The C-28 carboxyl group has been identified as a key "active portion" of the molecule for cytotoxicity. nih.gov
Sugar Moiety Features: The nature of the sugar chain itself is a crucial modulator of specific activities.
Cytotoxicity: The presence of a glucuronic acid moiety in the sugar chain at C-3 is often linked to higher cytotoxic activity against cancer cells. mdpi.com As mentioned previously, specific sequences like the α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety are vital for the antitumor properties of certain oleanolic acid monodesmosides. sinica.edu.tw
Antifungal Activity: Studies on saponins from Camellia sinensis flowers showed that compounds with different sugar moieties and side-chains at C-22 still displayed comparable and significant antifungal activity against Candida species, suggesting that the core structure may be the primary driver for this specific effect. mdpi.com
Antiviral Activity: Triterpenoid saponins such as Saikosaponins A, B, and D have been noted for their antiviral, anti-inflammatory, and immunomodulatory activities. researchgate.net Oleanane-type saponins have also demonstrated activity against the H5N1 influenza virus. nih.gov
The following table provides a correlation of key structural features with specific biological activities.
| Structural Feature | Specific Activity | Research Findings |
| Aglycone | ||
| Oleanane-type skeleton | Hemolytic Activity | Stronger effect compared to ursane or dammarane types. nih.gov |
| Free -COOH at C-28 | Hemolytic & Cytotoxic Activity | Identified as a key feature for potent activity. mdpi.comnih.govnih.gov |
| Polar groups (e.g., -OH at C-16) | Hemolytic Activity | Enhances hemolytic potential. nih.gov |
| Sugar Chains | ||
| Monodesmosidic (sugar at C-3) | Hemolytic Activity | Generally stronger activity than bidesmosides. nih.gov |
| Bidesmosidic (sugars at C-3 & C-28) | Hemolytic Activity | Generally weaker activity. nih.gov |
| Bidesmosidic (sugars at C-3 & C-28) | Cytotoxic Activity | Can exhibit high cytotoxicity. nih.gov A long chain (≥4 units) at C-28 can be essential. nih.gov |
| Glucuronic acid at C-3 | Cytotoxic Activity | Generally more cytotoxic than saponins without it. mdpi.com |
| α-L-Rha-(1→2)-α-L-Ara at C-3 | Antitumor Activity | Considered essential for the activity of some oleanane monodesmosides. sinica.edu.tw |
Analytical Methods and Quality Control
Chromatographic Fingerprinting
Chromatographic fingerprinting is a crucial technique for the quality control of plant extracts containing triterpenoid (B12794562) saponins (B1172615). This approach generates a characteristic chemical profile, or "fingerprint," of a sample, which can be used to verify authenticity, assess consistency between batches, and distinguish between different species or varieties. researchgate.net
The complexity of saponin (B1150181) mixtures often requires advanced detection methods. While UV detectors are common, their utility can be limited if the saponins lack a strong chromophore. In such cases, Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are employed. science.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for fingerprinting, typically after hydrolysis of the saponins to their aglycone form, followed by derivatization. mdpi.com This was demonstrated in a study on Barbarea vulgaris, where GC-MS analysis of the hydrolyzed saponin extracts revealed 28 distinct peaks, with some being unique to specific plant types. mdpi.com
The resulting chromatograms are often analyzed using specialized software to compare the similarity between different samples, providing a quantitative measure of consistency. researchgate.net This comprehensive profiling is essential for ensuring the quality and reliability of herbal products containing triterpenoid saponins. researchgate.netnih.gov
Quantitative Analysis Methods
Accurate quantification of triterpenoid saponins is vital for understanding their biological activity and for the standardization of commercial products. Due to the structural diversity of saponins, a range of quantitative methods have been developed, with liquid chromatography-based techniques being the most powerful and widely used. researchgate.net
Historically, simple methods like spectrophotometry were used, but they often lack the specificity and sensitivity required for complex mixtures. researchgate.net Modern approaches overwhelmingly rely on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). science.govresearchgate.net These separation techniques are commonly paired with various detectors, including Photo-Diode Array (PDA), Evaporative Light Scattering Detector (ELSD), and, most notably, Mass Spectrometry (MS). science.govtandfonline.comnih.gov
The choice of method depends on the specific analytical challenge. For example, an HPLC-PDA method was successfully developed and validated for the simultaneous quantification of nine triterpenoid saponins in Stauntonia obovatifoliola Hayata subsp. intermedia. nih.gov The method demonstrated excellent linearity, precision, and accuracy, proving suitable for quality control. nih.gov However, LC-MS techniques are generally preferred for their superior sensitivity and selectivity, allowing for the accurate measurement of even minor saponin components in a complex matrix. researchgate.net The validation of any quantitative method is critical, involving assessments of linearity, sensitivity, precision, accuracy, and recovery to ensure the results are reliable. tandfonline.comnih.gov
Table 1: Comparison of Quantitative Methods for Triterpenoid Saponins
| Method | Principle | Advantages | Common Applications |
| HPLC-PDA/UV | Separates compounds by chromatography; quantifies based on UV-Vis light absorption. | Robust, cost-effective, good for compounds with chromophores. | Quality control of known major saponins. nih.gov |
| HPLC-ELSD | Separates compounds by chromatography; detects by light scattering from non-volatile analyte particles. | Universal detection, not dependent on chromophores. | Quantification of saponins lacking UV absorption. science.gov |
| LC-MS/MS | Separates compounds by chromatography; identifies and quantifies based on mass-to-charge ratio. | High sensitivity, high selectivity, structural confirmation. researchgate.nettandfonline.com | Quantification of multiple saponins, including trace amounts, in complex mixtures. researchgate.netmdpi.com |
| QAMS | Uses a single standard to quantify multiple analytes via relative correction factors. | Reduces cost and time associated with purchasing multiple standards. | Quality evaluation when reference standards are scarce or expensive. rsc.org |
The Quantitative Analysis of Multi-Components by a Single Marker (QAMS) is an efficient and cost-effective strategy for the quality control of herbal medicines. This method circumvents the need for authentic reference standards for every compound being quantified, which can often be expensive or commercially unavailable. rsc.org Instead, the QAMS method uses a single, readily available reference compound (the marker) to simultaneously measure the concentration of multiple other structurally similar components in the sample. rsc.org
The core of the QAMS method lies in the calculation of the Relative Correction Factor (RCF) for each analyte relative to the single marker. rsc.org The RCF is determined by analyzing a standard mixture containing the marker and the other analytes, and it accounts for the differences in detector response between the compounds. Once established, the RCF can be used to calculate the concentration of the other saponins in a sample using only the peak of the internal reference marker. rsc.org
A study on Ilex pubescens successfully established a QAMS method using either HPLC or UPLC to determine the content of six major triterpenoid saponins, using ilexgenin A as the single marker. rsc.org The results showed no significant difference between the quantities calculated by the QAMS method and the traditional external standard method (ESM), confirming the accuracy and feasibility of the QAMS approach. rsc.org The robustness of the method was demonstrated by its consistent performance across different instruments and chromatographic conditions. rsc.org Similarly, the QAMS method has been applied to the analysis of ginsenosides (B1230088) in Panax species, highlighting its utility for complex saponin mixtures. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) has become one of the most powerful and preferred tools for the quantitative analysis of triterpenoid saponins due to its exceptional sensitivity and selectivity. researchgate.net This technique is particularly advantageous when analyzing complex plant extracts where matrix effects and co-eluting compounds can interfere with other detection methods. tandfonline.comresearchgate.net
LC-MS methods, especially those using tandem mass spectrometry (LC-MS/MS), offer the ability to perform highly specific quantification using modes like Multiple Reaction Monitoring (MRM). mdpi.comrsc.org In MRM, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the target saponin) and a specific product ion that is formed upon fragmentation. rsc.org This precursor-to-product ion transition is unique to the target analyte, providing a very high degree of selectivity and minimizing interference from the sample matrix. rsc.org
For example, a sensitive UPLC-MS/MS method was developed for the simultaneous quantification of calenduloside E and chikusetsusaponin IVa in ten different species of the Amaranthaceae family. mdpi.com An LC-MS/MS method was also used to quantify eleven different triterpene saponins in various sugar beet materials, demonstrating the method's ability to handle diverse sample types and a wide range of concentrations. researchgate.net The development of a robust LC-MS method involves optimizing chromatographic conditions for separation and mass spectrometric parameters (such as ionization source conditions and fragmentation energies) to achieve the best signal for each target saponin. tandfonline.comrsc.org The resulting methods are often validated for linearity, precision, accuracy, and recovery to ensure their reliability for routine quality control. tandfonline.com
Table 2: Examples of LC-MS Quantification of Triterpenoid Saponins
| Plant Source | Saponins Quantified | Chromatographic System | Key Findings | Reference |
| Schefflera kwangsiensis | Six major triterpenoid saponins | HPLC-ESI-MS on a C18 column | The developed method showed good linearity, sensitivity, stability, precision, and recovery. | tandfonline.com |
| Fagonia indica | Six triterpenoid saponins (including nayabin D) | UHPLC-QQQ-MS | The method was rapid and precise; nayabin D was the major constituent (1.4–3.8 µg/g). | rsc.org |
| Amaranthaceae species | Calenduloside E, Chikusetsusaponin IVa | UPLC-MS/MS | The highest content of ChIVa (up to 14.38 mg/g dw) was found in the fruits of L. polysperma. | mdpi.com |
| Sugar beet (Beta vulgaris) | Eleven triterpenoid saponins (e.g., betavulgarosides) | LC-MS/MS | Saponin amounts varied significantly by variety and plant part, with sugar beet fiber containing the highest levels (12.7 g/kg). | researchgate.net |
Mass Defect Filtering (MDF) for Complex Mixture Analysis
Analyzing the vast amount of data generated by high-resolution mass spectrometry (HRMS) in metabolomics studies presents a significant challenge. Mass Defect Filtering (MDF) is a powerful data-processing strategy used to selectively screen for compounds of interest, such as triterpenoid saponins, from complex datasets, effectively reducing noise and highlighting potential target molecules. researchgate.netengineering.org.cncsic.es
The principle of MDF is based on the concept of "mass defect," which is the difference between a compound's exact mass and its nominal (integer) mass. csic.es Molecules that share a common core structure, like the triterpene skeleton in saponins, will also have similar mass defects. By setting a filter that only allows ions within a specific mass defect range to pass, MDF can rapidly sift through thousands of detected ions to isolate a smaller, more manageable dataset enriched with the desired class of compounds. engineering.org.cn
This technique has been successfully applied to screen for ginsenosides (a type of triterpenoid saponin) in Panax quinquefolius. bohrium.com Researchers developed a "Ginsenoside Sieve" using a discrete mass defect filter based on the mass features of 499 known ginsenosides, which greatly assisted in screening for target precursor ions. bohrium.com Instead of simple rectangular filters, more sophisticated polygonal MDF algorithms have been developed to improve accuracy and reduce false positives when screening for saponins and other natural products. engineering.org.cn MDF is often used as a preliminary screening tool, with the filtered data then subjected to further analysis, such as MS/MS fragmentation, for definitive structural identification. semanticscholar.org
Metabolomics Profiling of Triterpenoid Saponins
Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological system. In the context of triterpenoid saponins, metabolomics profiling involves using advanced analytical platforms, primarily LC-MS, to identify and compare the full spectrum of saponins present in different samples. mdpi.complos.org This approach is invaluable for understanding the chemical diversity of saponins within a plant, discovering new compounds, and elucidating biosynthetic pathways. plos.orgnih.gov
A typical metabolomics workflow involves separating a plant extract using UPLC and analyzing it with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. bohrium.complos.org The high mass accuracy of these instruments allows for the reliable prediction of molecular formulas for detected saponins. nih.govacs.org Subsequent MS/MS fragmentation experiments provide structural information needed for tentative identification. nih.govacs.org
For example, a metabolomics study of Medicago truncatula hairy roots using LC-ESI-FT-ICR-MS led to the tentative identification of 79 different saponins, 61 of which had not been previously reported in the species. acs.org Another study combined UPLC/Q-TOF MS-based metabolomics with gene expression analysis in Polygala tenuifolia to explore the relationship between specific genes and the biosynthesis of triterpenoid saponins. plos.org Such profiling can also reveal significant variations in saponin composition between different plant organs, varieties, or geographic locations. nih.govmdpi.com These comprehensive profiles serve as detailed chemical phenotypes that can be correlated with genetic information or biological activity. plos.org
Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property descriptors of compounds with their biological activities. openbioinformaticsjournal.com For triterpenoid (B12794562) saponins (B1172615), QSAR models have been developed to predict various activities, such as their ability to cross the blood-brain barrier (BBB) or their potential as enzyme inhibitors. nih.govnih.gov These models are crucial for screening large libraries of saponins and for designing new, potent derivatives. nih.gov In one study focusing on Kirsten Rat Sarcoma (KRAS) inhibitors, a QSAR model for 24 triterpenoid saponins was established with high predictive power. nih.gov Another study successfully used QSAR to model the antifungal activity of triterpenoid saponins against Candida albicans. researchgate.net
Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for the biological activity of triterpenoid saponins. researchgate.netresearchgate.net
2D-QSAR: This approach correlates biological activity with 2D descriptors, which are calculated from the 2D representation of the molecule. researchgate.net These descriptors can include physicochemical properties and topological indices. openbioinformaticsjournal.com For instance, a 2D-QSAR model for lupane-type saponins was developed using partial least squares (PLS) and artificial neural networks (ANN) to predict cytotoxicity, achieving a high predictive ability. researchgate.net
3D-QSAR: This method provides deeper insights by considering the three-dimensional properties of molecules. openbioinformaticsjournal.com It involves aligning a series of compounds and analyzing their 3D steric and electrostatic fields. openbioinformaticsjournal.com Common 3D-QSAR methods applied to triterpenoid saponins include:
Comparative Molecular Field Analysis (CoMFA): This technique analyzes the steric and electrostatic fields of the molecules. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): This method evaluates additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis. nih.gov
In a study on triterpenoid saponins as KRAS inhibitors, both CoMFA and CoMSIA models yielded high predictive values, suggesting that electrostatic fields combined with hydrogen bond donor/acceptor fields are beneficial for the activity. nih.govresearchgate.net
The selection of appropriate molecular descriptors is fundamental to building a reliable QSAR model. For triterpenoid saponins, various physicochemical parameters are calculated in silico to estimate their pharmacokinetic properties, particularly their ability to cross biological barriers like the BBB. mdpi.commdpi.com
Key descriptors used in QSAR models for triterpenoid saponins include:
logBB: The blood-brain barrier penetration descriptor, which quantifies the ability of a compound to cross the BBB. nih.govnih.govmdpi.com
ΔlogP: The difference between the n-octanol/water and cyclohexane/water logP values, which serves as a hydrogen-bonding parameter. nih.govnih.govmdpi.com
logPow: The logarithm of the n-octanol/water partition coefficient, a crucial descriptor for lipophilicity. nih.govnih.govmdpi.com
Excess Molar Refraction (E): This descriptor is derived from the Linear Free Energy Relationship (LFER) approach and contributes to estimating logBB values. nih.govnih.govmdpi.com
Studies have shown that a combination of descriptors like logPow, ΔlogP, and Excess Molar Refraction provides a promising approach for estimating the logBB values of triterpenoid saponins. mdpi.com In one experiment, logBB values predicted for certain astragalosides were greater than 0, suggesting they can cross the BBB and may possess neuroactive potential. nih.govmdpi.com
| Descriptor | Description | Relevance to Triterpenoid Saponin (B1150181) Studies |
|---|---|---|
| logBB | Blood-brain barrier penetration descriptor. | Predicts the ability of saponins to enter the central nervous system. nih.govnih.govmdpi.com |
| ΔlogP | Difference between n-octanol/water and cyclohexane/water logP values. | Characterizes the hydrogen-bonding capacity of the saponin molecule. nih.govmdpi.com |
| logPow | Logarithm of the n-octanol/water partition coefficient. | Measures the lipophilicity, a key factor in crossing biological membranes. nih.govmdpi.com |
| Excess Molar Refraction (E) | A parameter from the Linear Free Energy Relationship (LFER) approach. | Used in combination with other descriptors to estimate BBB permeability. nih.govmdpi.com |
To ensure the reliability of QSAR predictions, models must be rigorously validated, and their applicability domain (AD) must be defined. nih.govbhsai.org The AD specifies the chemical space for which the model is expected to make reliable predictions. bhsai.org
Validation of QSAR models for triterpenoid saponins involves several statistical metrics:
Squared Cross-Validation Coefficient (Q²): This metric assesses the internal predictive ability of the model. In a study of triterpenoid saponins as KRAS inhibitors, the selected model showed a high Q² of 0.85. nih.gov
External Validation (R²pred): This metric evaluates the model's ability to predict the activity of an external set of compounds not used in model development. An R²pred of 0.75 was achieved in the same KRAS inhibitor study. nih.gov
Leverage Value (h):* The AD is often assessed using a Williams plot, which graphs standardized residuals versus leverage values. The critical leverage value (h*) helps identify compounds for which the model's prediction may be unreliable. For a QSAR model predicting BBB permeation of astragalosides, the critical leverage value was determined to be 0.128. nih.govnih.govmdpi.com
These validation procedures confirm that the established QSAR models are robust and can be used with confidence for predicting the activity of new triterpenoid saponins within the defined domain. nih.govnih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as a triterpenoid saponin, and its biological target at a molecular level. nih.gov
Molecular docking predicts the preferred orientation and binding affinity of a saponin when it binds to a target protein. frontiersin.org This technique was used to study the interaction of Raddeanin A with the VEGFR2 kinase domain and to investigate how saponins from Caulophyllum robustum bind to the CD81 protein. frontiersin.orgnih.gov For example, docking studies of saponins with the CD81 protein showed strong binding affinities, with values ranging from -4.5 to -7.1 kcal/mol. frontiersin.org
Molecular dynamics (MD) simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.gov In a study of triterpenoid saponins as potential KRAS inhibitors, MD simulations confirmed the stability of the selected saponin-protein complexes over a period of 10,000 femtoseconds. nih.gov
Understanding the specific interactions between triterpenoid saponins and their target proteins is crucial for explaining their mechanism of action and for structure-based drug design. Molecular docking simulations reveal the types of chemical bonds and interactions that stabilize the complex. nih.gov
Key interactions observed between triterpenoid saponins and their targets include:
Hydrogen Bonds: These are critical for the specificity and stability of binding. For example, Raddeanin A forms hydrogen bonds within the ATP binding pocket of the VEGFR2 kinase domain. nih.gov Similarly, a saponin from Caulophyllum robustum (compound 9) was found to form a hydrogen bond with the GLU-105 residue on the CD81 protein. frontiersin.org
Hydrophobic and Alkyl Interactions: The lipophilic aglycone portion of saponins often engages in hydrophobic interactions with nonpolar residues in the target's binding pocket. nih.gov Saponins from Geum japonicum were shown to form alkyl and pi-alkyl interactions with leucine (B10760876) residues in the allosteric pocket of SARS-CoV-2 Mpro. nih.gov
| Triterpenoid Saponin/Source | Target Protein | Observed Interactions | Reference |
|---|---|---|---|
| Raddeanin A | VEGFR2 Kinase Domain | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Saponins from Caulophyllum robustum | CD81 | Hydrogen bond with ALA-208 (compound 6) and GLU-105 (compound 9) | frontiersin.org |
| Saponins from Geum japonicum | SARS-CoV-2 Mpro | Hydrogen bonds, alkyl and pi-alkyl interactions with Leu287 and Leu286 | nih.gov |
| Saikosaponin A | Human ACE2 | High binding affinity (-11.0 kcal/mol) | nih.gov |
Homology Modeling
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. nih.gov This technique builds a model of the target protein based on its amino acid sequence and its similarity to a known experimental structure of a homologous protein (the "template"). frontiersin.org
In studies involving triterpenoid saponins, homology modeling was employed to build the 3D structure of the KRAS protein before performing molecular docking analysis. nih.gov The quality and accuracy of the generated model are critical and are typically validated using tools like:
Ramachandran Plot: This plot assesses the stereochemical quality of the protein model by analyzing the phi-psi torsional angles of the amino acid residues. nih.gov
QMEAN Score: The Qualitative Model Energy ANalysis (QMEAN) score provides a global estimation of the model's quality. A score of 0.83 was obtained for the modeled KRAS protein, indicating good accuracy compared to experimental results. nih.gov
Similarly, a spatial structure model of squalene (B77637) synthase, a key enzyme in triterpenoid saponin biosynthesis, was established using the SWISS-MODEL server, which identified a homologous protein from P. somniferum with 59% similarity as the template. frontiersin.org This approach is essential for enabling further computational studies, such as molecular docking, when experimental structures are lacking. nih.gov
In Silico Prediction of Pharmacokinetic Properties
Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profiles of chemical compounds. These predictive studies for triterpenoid saponins often utilize quantitative structure-activity relationship (QSAR) models and molecular docking simulations to forecast properties related to their absorption and distribution, such as their ability to cross biological membranes like the blood-brain barrier (BBB).
Research has employed in silico tools to evaluate the potential of various triterpenoid saponins as therapeutic agents by modeling their behavior within biological systems. These studies provide crucial insights that guide further experimental research.
Blood-Brain Barrier Permeability Studies
A significant area of in silico research for triterpenoid saponins is the prediction of their capacity to cross the blood-brain barrier (BBB), a critical factor for compounds targeting the central nervous system (CNS). nih.gov As the number of potential CNS drugs increases, there is a growing need for accurate, preliminary predictions of whether a compound can penetrate the BBB. nih.govresearchgate.net
One study focused on evaluating the BBB permeation of triterpenoid saponins from the roots of Astragalus mongholicus. nih.gov Researchers developed new QSAR models to estimate the blood-brain barrier penetration descriptor (logBB). nih.gov The reliability of the QSAR model was confirmed, and various physicochemical descriptors were calculated for seven tested saponins, including molecular weight (MW), topological polar surface area (TPSA), and the logarithm of the n-octanol/water partition coefficient (logPow). mdpi.com An in vitro acetylcholinesterase-inhibition test identified astragaloside (B48827) IV (AIV) as a potent inhibitor, leading to its selection for further postmortem studies in mice, which experimentally determined the AIV logBB value to be 0.49 ± 0.03. nih.gov
| Compound | MW (g/mol) | TPSA (Ų) | logPow | logBB (Predicted) |
|---|---|---|---|---|
| Astragaloside I | 826.98 | 204.31 | -1.25 | -0.98 |
| Astragaloside II | 869.04 | 221.78 | -1.54 | -1.12 |
| Astragaloside III | 784.98 | 186.84 | -0.54 | -0.87 |
| Astragaloside IV | 784.98 | 186.84 | -0.54 | -0.87 |
| Isoastragaloside I | 826.98 | 204.31 | -1.25 | -0.98 |
| Isoastragaloside II | 869.04 | 221.78 | -1.54 | -1.12 |
| Soyasaponin I | 959.13 | 254.91 | -2.58 | -1.42 |
Another study combined computational methods with biomimetic chromatography to investigate the BBB-crossing ability of four triterpenoid saponins from different plant sources: arjunic acid, akebia saponin D, bacoside A, and platycodin D. researchgate.netnih.gov The in silico calculations revealed that arjunic acid, akebia saponin D, and bacoside A had similar predicted brain/plasma equilibration rates (logPSFubrain), while platycodin D showed a much lower rate. nih.gov Platycodin D, however, had the highest predicted unbound fraction in the brain. researchgate.netnih.gov
| Compound | logPSFubrain | Unbound Fraction in Brain |
|---|---|---|
| Arjunic acid | -5.03 (average for the three) | N/A |
| Akebia saponin D | -5.03 (average for the three) | N/A |
| Bacoside A | -5.03 (average for the three) | N/A |
| Platycodin D | -9.0 | 0.98 |
General Pharmacokinetic and Drug-Likeness Predictions
Beyond BBB permeability, in silico studies have been used to predict broader pharmacokinetic properties and drug-likeness of triterpenoid saponins. For instance, computational analysis of triterpenoid saponins from the sea cucumber Holothuria scabra—desholothurin A, holothurinoside C, and pervicoside C—was conducted to evaluate their inhibitory properties against matrix metalloproteinase-1 (MMP-1). phytojournal.comresearchgate.net Subsequent in silico pharmacokinetic screening of these compounds indicated they possessed poor drug-like properties. phytojournal.comresearchgate.net
Similarly, an investigation into echinocystic acid, a triterpenoid sapogenin, used various computational tools (pkCSM, SwissADME) to predict its pharmacokinetic characteristics. nih.gov The study aimed to evaluate its potential neuroprotective and anti-inflammatory effects in the context of Alzheimer's disease pathology. nih.gov
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is also frequently employed. Studies on saponins from Caulophyllum robustum used molecular docking to assess their binding affinity to the CD81 protein, a potential anti-tumor target. researchgate.netfrontiersin.orgfrontiersin.org These docking simulations revealed strong binding affinities for several saponins, with calculated binding energies ranging from -4.5 to -7.1 kcal/mol, suggesting they could be valuable lead compounds for further drug development. researchgate.netfrontiersin.orgfrontiersin.org
| Compound | Target Protein | Binding Energy (kcal/mol) | Source Organism |
|---|---|---|---|
| Desholothurin A | MMP-1 | -6.03 | Holothuria scabra |
| Holothurinoside C | MMP-1 | -5.46 | Holothuria scabra |
| Pervicoside C | MMP-1 | -3.05 | Holothuria scabra |
| C. Spanion A | CD81 | -7.1 | Caulophyllum robustum |
| C. Spanion B | CD81 | -6.7 | Caulophyllum robustum |
| Compound 6 (from source) | CD81 | -4.5 | Caulophyllum robustum |
| Compound 9 (from source) | CD81 | -5.8 | Caulophyllum robustum |
These computational approaches provide a valuable, non-invasive first step in assessing the pharmacokinetic viability of triterpenoid saponins, allowing for the prioritization of compounds for more resource-intensive in vitro and in vivo testing.
Biotechnological Production and Synthetic Biology Approaches
Plant Tissue and Cell Culture
Plant tissue and cell culture techniques represent a viable alternative for producing triterpenoid (B12794562) saponins (B1172615), mitigating issues associated with field cultivation such as environmental dependency and low yields. researchgate.netcabidigitallibrary.org These in vitro systems, including callus, cell suspension, shoot, and root cultures, provide a controlled environment for the consistent production of these valuable secondary metabolites. researchgate.net The manipulation of culture conditions, such as nutrient media composition, plant hormones, and the application of elicitors, can significantly enhance the productivity of desired compounds. researchgate.net
For instance, in vitro cultures of Primula veris have been shown to produce significant amounts of triterpene saponins, with some root culture lines accumulating higher levels of primula acid I than the roots of soil-grown plants. researchgate.net Similarly, studies on Eryngium planum have demonstrated the presence of triterpenoid saponins in callus, cell suspension, and shoot cultures, indicating the potential for optimizing these systems for improved saponin (B1150181) yields. researchgate.net The use of transformed hairy root cultures has also gained traction as an efficient method for producing phytosaponins. cabidigitallibrary.org
Transgenic Plants for Enhanced Production
Genetic modification of plants offers a powerful strategy to boost the production of triterpenoid saponins. nih.govwiley.com This approach involves the introduction and overexpression of genes encoding key enzymes in the saponin biosynthetic pathway. nih.govwiley.com
A notable example is the ectopic expression of the AsOXA1 gene, which encodes β-amyrin synthase, from Aster sedifolius in the model legume Medicago truncatula. nih.govwiley.com This resulted in a significant increase in the accumulation of several triterpenic compounds in both the leaves and roots of the transgenic plants. nih.govwiley.com Specifically, the levels of medicagenic acid and zanhic acid in the leaves were 1.7 and 2.1 times higher, respectively, compared to control plants. nih.govwiley.com This enhancement in triterpenoid content correlated with the expression level of the introduced AsOXA1 gene. nih.govwiley.com
Another strategy involves not only overexpressing key enzymes but also silencing genes in competing pathways. In Panax notoginseng cells, the simultaneous overexpression of the farnesyl pyrophosphate synthase (FPS) gene and the use of RNA interference (RNAi) to suppress the cycloartenol (B190886) synthase (CAS) gene led to a synergistic increase in triterpene saponin production. mdpi.com This dual approach effectively redirected the metabolic flux towards saponin biosynthesis. mdpi.com
Engineered Microbial Cell Factories
Microbial cell factories, particularly engineered yeast and bacteria, have emerged as a promising and environmentally friendly platform for the de novo synthesis of triterpenoid saponins. acs.orgtju.edu.cn These systems offer advantages such as rapid growth, scalability, and the potential for high-yield production, providing a sustainable alternative to traditional plant extraction. acs.orgtju.edu.cnresearchgate.net
Yeast Cell Engineering
Saccharomyces cerevisiae (yeast) is a widely used host for the heterologous production of triterpenoid saponins due to its well-characterized genetics and metabolic pathways. nih.govresearchgate.net Engineering yeast cells involves introducing and optimizing the expression of multiple genes from the saponin biosynthetic pathway. nih.govnih.gov
Significant progress has been made in engineering yeast to produce various triterpenoid saponin precursors and final products. For example, engineered yeast strains have been developed to produce β-amyrin and lupeol (B1675499) at titers of 36.2 mg/L and 46.3 mg/L, respectively. researchgate.net More complex molecules, such as ginsenoside Compound K (CK), have also been synthesized in yeast. nih.gov Overexpression of the transcription factor Rap1 in a CK-producing yeast strain resulted in a 4.5-fold increase in CK production by enhancing both the supply of the precursor 2,3-oxidosqualene (B107256) and the expression of heterologous biosynthetic genes. nih.gov
Heterologous Biosynthesis
Heterologous biosynthesis involves the reconstruction of entire or partial plant metabolic pathways in a microbial host. researchgate.netnih.gov This synthetic biology approach allows for the production of specific and even novel triterpenoid saponins that may be difficult to obtain from their native plant sources. researchgate.netoup.com
The successful heterologous biosynthesis of complex saponins like QS-21, a potent vaccine adjuvant from Quillaja saponaria, in yeast demonstrates the power of this technology. nih.gov This achievement required the introduction of a remarkable 38 heterologous genes into the yeast genome, representing one of the longest synthetic pathways expressed in a microbial host. nih.gov This engineered strain was able to produce QS-21 directly from galactose. nih.gov Combinatorial biosynthesis, where enzymes from different plant species are combined in a single microbial host, has also been used to generate rare and novel triterpenoids that are not found in nature. oup.com
Metabolic Engineering Strategies
Metabolic engineering encompasses a range of techniques aimed at optimizing cellular metabolism to enhance the production of a target compound. nih.govitb.ac.id In the context of triterpenoid saponins, these strategies are crucial for overcoming bottlenecks in the biosynthetic pathway and increasing yields in both plant and microbial systems. nih.govnih.gov
Overexpression of Key Biosynthetic Genes
A primary strategy in metabolic engineering is the overexpression of genes encoding rate-limiting enzymes in the triterpenoid saponin biosynthetic pathway. mdpi.complos.org By increasing the levels of these key enzymes, the metabolic flux towards the desired saponins can be significantly enhanced. mdpi.com
Several key enzymes have been targeted for overexpression. Squalene (B77637) synthase (SQS), squalene epoxidase (SQE), and β-amyrin synthase (β-AS) are critical enzymes in the backbone biosynthesis of triterpenoid saponins. plos.org Studies in Polygala tenuifolia have shown a high correlation between the expression levels of SQS, SQE, and β-AS and the accumulation of triterpenoid saponins, suggesting that overexpressing these genes could be an effective strategy to increase production. plos.org In Panax notoginseng cell cultures, overexpressing the farnesyl pyrophosphate synthase (FPS) gene, another key regulatory enzyme, led to a significant increase in total triterpene saponin content, with some transgenic cell lines producing 2.46 times more than the wild type. mdpi.com Overexpression of a basic helix-loop-helix (bHLH) transcription factor, PgbHLH28, in Platycodon grandiflorus also resulted in increased saponin content by activating the expression of downstream biosynthetic genes. oup.com
Table of Key Biosynthetic Genes and Their Impact on Triterpenoid Saponin Production
| Gene | Enzyme/Function | Host Organism | Effect of Overexpression | Reference |
| AsOXA1 | β-amyrin synthase | Medicago truncatula | 1.7 to 2.1-fold increase in specific triterpenoids | nih.govwiley.com |
| FPS | Farnesyl pyrophosphate synthase | Panax notoginseng | Up to 2.46-fold increase in total triterpene saponins | mdpi.com |
| Rap1 | Transcription factor | Saccharomyces cerevisiae | 4.5-fold increase in ginsenoside Compound K | nih.gov |
| PgbHLH28 | Transcription factor | Platycodon grandiflorus | Increased saponin accumulation | oup.com |
Genetic Mutations and Gene Editing Technologies
The advent of precise and efficient gene editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the field of metabolic engineering for triterpenoid saponins. nih.gov These tools allow for targeted modifications of the genetic code, enabling researchers to knock out genes, alter their expression levels, and introduce new functionalities to rationally redesign saponin biosynthetic pathways. frontiersin.org This targeted approach overcomes the limitations of traditional breeding and random mutagenesis, offering a powerful strategy to enhance the production of desired saponins or create novel compounds. nih.gov
One of the primary applications of gene editing in this context is the targeted knockout of key enzyme-encoding genes to block competing metabolic pathways and divert precursors towards the synthesis of specific saponins. frontiersin.org A notable example is the use of CRISPR/Cas9 in the model legume Medicago truncatula. Researchers successfully knocked out the CYP93E2 gene, which is involved in the biosynthesis of soyasapogenol B. frontiersin.orgcncb.ac.cnresearchgate.net This targeted mutation effectively eliminated the production of non-hemolytic soyasaponins in the leaves, stems, and roots of the mutant plants and redirected the metabolic flux towards the production of valuable hemolytic saponins. frontiersin.orgnih.gov The editing efficiency was high, with up to 84% of the sequenced plant lines showing various mutation patterns at the target sites. nih.govcncb.ac.cnresearchgate.net
Similarly, in Panax ginseng, a plant known for its medicinally important ginsenosides (B1230088), the CRISPR/Cas9 system was employed to knock out the protopanaxadiol (B1677965) 6-hydroxylase (PPT synthase) gene. researchgate.netnih.gov This enzyme is responsible for converting protopanaxadiol (PPD)-type saponins to protopanaxatriol (B1242838) (PPT)-type saponins. The successful knockout of this gene resulted in mutant ginseng root lines that were completely depleted of PPT-type ginsenosides, leading to a corresponding increase in the accumulation of PPD-type ginsenosides. researchgate.netnih.gov This demonstrates the potential of gene editing to alter the composition of saponins in a predictable manner, which is significant as the pharmacological activities of PPD- and PPT-type ginsenosides differ. researchgate.net
In another study focusing on improving the consumer acceptability of pea (Pisum sativum L.), CRISPR/Cas9 was used to mutate the β-amyrin synthase gene. This intervention led to a remarkable 99.8% reduction in the concentration of saponins in the pea seeds, showcasing the technology's effectiveness in tailoring crop traits. nih.gov
These studies underscore the precision and efficiency of CRISPR/Cas9-mediated gene editing for manipulating triterpenoid saponin biosynthesis. By targeting specific genes, researchers can not only elucidate the functions of enzymes within the pathway but also engineer plants with customized saponin profiles for various applications. nih.gov
Table 1: Examples of Gene Editing in Triterpenoid Saponin Biosynthesis
| Plant Species | Target Gene(s) | Gene Editing Technology | Outcome | Reference(s) |
|---|---|---|---|---|
| Medicago truncatula | CYP93E2 | CRISPR/Cas9 | Knock-out of the gene, elimination of soyasapogenol production, and redirection of metabolic flux to hemolytic saponins. | frontiersin.orgcncb.ac.cnnih.gov |
| Panax ginseng | Protopanaxadiol 6-hydroxylase (PPT synthase) | CRISPR/Cas9 | Complete depletion of PPT-type ginsenosides and increased accumulation of PPD-type ginsenosides. | researchgate.netnih.gov |
| Pisum sativum (Pea) | β-amyrin synthase | CRISPR/Cas9 | 99.8% reduction of saponin concentration in seeds. | nih.gov |
| Medicago truncatula | CYP716A12 | TILLING (Targeting Induced Local Lesions in Genomes) | Mutants were unable to produce hemolytic sapogenins and synthesized only soyasaponins. | nih.gov |
Synthetic Biology for Novel Saponin Production
Synthetic biology offers a powerful and promising frontier for the production of triterpenoid saponins, including the generation of novel-to-nature molecules. frontiersin.org This approach involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. cas.org In the context of triterpenoid saponins, this often entails the heterologous expression of biosynthetic pathways in microbial hosts, such as the yeast Saccharomyces cerevisiae. acs.orgbiorxiv.org
Microbial cell factories present several advantages over traditional plant extraction, including faster production cycles, scalability, and the potential for greater control over the final product. researchgate.net The production of triterpenoid saponins in a heterologous host like yeast typically begins with engineering the host's metabolism to increase the supply of the precursor molecule, 2,3-oxidosqualene. acs.orgnih.gov From this precursor, the vast diversity of triterpenoid skeletons is generated by various oxidosqualene cyclases (OSCs). biorxiv.org
A key strategy in synthetic biology is combinatorial biosynthesis, where genes from different organisms are assembled in a single host to create novel pathways. pnas.org For instance, researchers have successfully co-expressed a β-amyrin synthase with various cytochrome P450 enzymes (CYP450s) and UDP-glycosyltransferases (UGTs) from different plant species in yeast. frontiersin.orgpnas.org This has enabled the production of a variety of natural saponins and even new-to-nature compounds. frontiersin.org For example, the heterologous expression of β-amyrin synthase from Glycyrrhiza glabra and CPR from Arabidopsis thaliana in yeast, combined with CYP450s and UGTs from other plants, has led to the synthesis of monoglycosylated saponins. pnas.org
One of the significant challenges in producing saponins in yeast is the potential toxicity of these membrane-active compounds to the host cells. cas.org Synthetic biologists have addressed this by modifying the yeast's native sterol composition to enhance its tolerance. cas.org Another challenge is the synthesis of the diverse sugar moieties that decorate the saponin aglycone. Yeast naturally produces only a limited range of sugars, so engineering the host to synthesize non-native sugars is often a necessary step for producing complex saponins like QS-21. cas.org
The modular nature of saponin biosynthesis makes it particularly amenable to synthetic biology approaches. By mixing and matching OSCs, CYP450s, and UGTs, a vast chemical space of novel saponin structures can be explored. researchgate.netpnas.org For example, combining a CYP450 from Bupleurum falcatum with one from Medicago truncatula in a yeast strain engineered to produce β-amyrin resulted in the creation of novel oxidized amyrins. pnas.org These efforts highlight the potential of synthetic biology to serve as a platform for the discovery and production of new bioactive compounds for a variety of applications. frontiersin.orgpnas.org
Table 2: Key Enzymes in Synthetic Biology Approaches for Triterpenoid Saponin Production in Yeast
| Enzyme Class | Function | Example Gene/Enzyme Source | Reference(s) |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | Cyclizes 2,3-oxidosqualene to form the triterpene backbone. | β-amyrin synthase (Glycyrrhiza glabra) | pnas.org |
| Cytochrome P450 (CYP450) | Oxidizes the triterpene skeleton, adding functional groups. | CYP716Y1 (Bupleurum falcatum), CYP716A12 (Medicago truncatula) | pnas.org |
| UDP-glycosyltransferase (UGT) | Attaches sugar moieties to the aglycone. | UGTs from various plants (involved in glycosylation at C-3, C-28, etc.) | biorxiv.org |
| Squalene Synthase | Catalyzes the formation of squalene, a precursor to 2,3-oxidosqualene. | Endogenous yeast enzymes, often overexpressed. | biorxiv.org |
| HMG-CoA Reductase | Rate-limiting enzyme in the mevalonate (B85504) (MVA) pathway, which produces precursors for 2,3-oxidosqualene. | Endogenous yeast enzymes, often overexpressed or modified. | ugent.be |
Future Perspectives and Research Challenges
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
A fundamental challenge in triterpenoid (B12794562) saponin (B1150181) research is the complete elucidation of their biosynthetic pathways. While the general pathway involving oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs) is established, the specific enzymes responsible for the vast array of structural modifications remain largely unknown for most saponins (B1172615). hebmu.edu.cnfrontiersin.org
Future research will focus on:
Genome Mining and Combinatorial Expression: The increasing availability of plant genome sequences provides a rich resource for identifying candidate genes involved in saponin biosynthesis. researchgate.net By combining genome mining with combinatorial expression of candidate genes in heterologous hosts like Nicotiana benthamiana or yeast, researchers can systematically identify the enzymes responsible for specific steps in the pathway. researchgate.net
Characterization of Novel Enzyme Families: Beyond the well-known OSCs, P450s, and UGTs, research is uncovering novel enzyme families involved in saponin biosynthesis. For example, a serine carboxypeptidase-like acyltransferase (SCPL) has been identified as playing a role in the synthesis of triterpenoid saponins in oats. hebmu.edu.cn The discovery and characterization of such novel enzymes will be crucial for a complete understanding of saponin biosynthesis.
Investigating Regulatory Networks: Understanding how the expression of biosynthetic genes is regulated is key to enhancing the production of desired saponins. Research into transcription factors and other regulatory elements that control saponin biosynthetic pathways will be a major focus.
Table 1: Key Enzyme Families in Triterpenoid Saponin Biosynthesis and Their Functions
| Enzyme Family | Function | Example of Identified Gene/Enzyme | Plant Source |
| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeleton. hebmu.edu.cnfrontiersin.org | β-amyrin synthase (bAS) | Glycyrrhiza glabra (Licorice) |
| Cytochrome P450 Monooxygenases (P450s) | Oxidation and hydroxylation of the triterpenoid backbone, leading to structural diversification. hebmu.edu.cnoup.com | CYP88D6 | Glycyrrhiza uralensis (Licorice) |
| UDP-dependent Glycosyltransferases (UGTs) | Glycosylation of the sapogenin at various positions, affecting solubility and bioactivity. hebmu.edu.cnfrontiersin.org | UGT73C33 | Glycyrrhiza uralensis (Licorice) frontiersin.org |
| Serine Carboxypeptidase-Like Acyltransferases (SCPLs) | Acylation of the saponin structure. hebmu.edu.cn | AsSCPL1 | Avena strigosa (Oats) |
Discovery and Characterization of Novel Triterpenoid Saponins
The structural diversity of triterpenoid saponins is far from fully explored. The discovery and characterization of novel saponins with unique structures and potentially valuable biological activities remain a key research area. iomcworld.commdpi.com
Key approaches include:
Exploring Untapped Biological Resources: A vast number of plant species and marine organisms have yet to be chemically investigated for their saponin content. Systematic screening of these untapped resources is likely to yield a wealth of novel compounds.
Advanced Spectroscopic and Spectrometric Techniques: The structural elucidation of complex saponins relies heavily on advanced analytical techniques. interscience.org.uk The application of 2D and 3D Nuclear Magnetic Resonance (NMR) spectroscopy, as well as high-resolution tandem mass spectrometry (MS/MS), is essential for unambiguously determining the structures of new saponins. interscience.org.ukiomcworld.commdpi.com
Chemical and Enzymatic Derivatization: The semi-synthesis of novel saponin analogues through chemical or enzymatic modification of known saponins can lead to compounds with enhanced bioactivity or improved physicochemical properties.
Table 2: Recently Discovered Novel Triterpenoid Saponins
| Saponin Name | Source Organism | Key Structural Feature | Potential Biological Activity |
| Oleiferasaponins D1–D5 | Camellia oleifera seeds | Oleanane-type triterpenoid saponins. researchgate.net | Cytotoxic activity against human tumor cell lines. researchgate.net |
| Camoreoside A-I | Camellia rosthorniana | Nine new triterpenoid saponins. mdpi.com | Not yet reported |
| Unnamed Saponins | Holothuria lessoni (sea cucumber) viscera | 39 new saponins with high structural diversity. mdpi.com | Not yet reported |
Integration of Multi-Omics Data (e.g., genomics, transcriptomics, metabolomics, proteomics)
The integration of multiple "omics" datasets is a powerful approach to unraveling the complexities of triterpenoid saponin biosynthesis and its regulation. frontiersin.orgnih.govoup.com By combining genomic, transcriptomic, metabolomic, and proteomic data, researchers can gain a holistic view of the biological processes involved. frontiersin.orgmdpi.com
Future research will leverage multi-omics to:
Identify Candidate Genes: Correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) in different tissues or under different conditions can help to identify candidate genes involved in specific biosynthetic steps. nih.govnih.gov
Functional Genomics: Integrated omics approaches facilitate the functional characterization of genes by providing evidence for their involvement in specific metabolic pathways. mdpi.com
Systems Biology Modeling: The ultimate goal is to develop systems-level models of saponin biosynthesis that can predict how genetic or environmental perturbations will affect the production of specific saponins.
A study on Centella asiatica leaves used an integrated metabolome and transcriptome analysis to identify key candidate genes involved in triterpenoid saponin biosynthesis. nih.gov This approach revealed dynamic patterns of saponin accumulation and identified specific genes from the CYP716 and UGT73 families as likely candidates for backbone modification and glycosylation. nih.gov
Development of High-Throughput Screening Methods
The discovery of novel saponins and the optimization of their production require efficient high-throughput screening (HTS) methods. nih.govresearchgate.net The development of rapid and sensitive assays for detecting and quantifying saponins is a critical research challenge.
Areas for development include:
Advanced Chromatographic Methods: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) allows for the rapid analysis of complex saponin mixtures. nih.govresearchgate.net
Reporter Gene Assays: The development of cell-based reporter gene assays can be used to screen for saponins with specific biological activities, such as the activation of particular signaling pathways.
Mutant Library Screening: HTS of mutant plant libraries can identify genes involved in saponin biosynthesis by linking specific mutations to changes in the saponin profile. nih.govresearchgate.net A high-throughput screening of a soybean mutant library using thin-layer chromatography and liquid chromatography-tandem mass spectrometry identified 35 mutants with unusual soyasaponin phenotypes, facilitating the discovery of new biosynthetic genes. nih.gov
Advanced Analytical and Separation Technologies
The isolation and purification of individual saponins from complex mixtures remains a significant bottleneck in their study. mdpi.commdpi.comresearchgate.net The development of more efficient and scalable separation technologies is crucial.
Promising technologies include:
Countercurrent Chromatography (CCC): Techniques like high-speed countercurrent chromatography (HSCCC) are well-suited for the separation of polar compounds like saponins and can be scaled up for preparative purposes. mdpi.comnih.gov
Hyphenated Techniques: The coupling of different analytical techniques, such as liquid chromatography-solid phase extraction-nuclear magnetic resonance/mass spectrometry (LC-SPE-NMR/MS), provides a powerful platform for the rapid screening and identification of saponins in complex extracts. mdpi.com
Advanced Mass Spectrometry: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) offers high resolution and mass accuracy, enabling the detailed structural characterization of saponins. bohrium.com
Application of Artificial Intelligence and Machine Learning in Saponin Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in natural product research, with significant potential for application in the study of triterpenoid saponins. bmj.commdpi.comacs.orgresearchgate.net
Potential applications include:
Predicting Bioactivity and Toxicity: ML models can be trained on existing data to predict the biological activities and potential toxicity of novel or uncharacterized saponins based on their chemical structures. mdpi.comacs.org
Structure Elucidation: AI algorithms could potentially assist in the de novo structural elucidation of saponins from complex spectral data.
Optimizing Extraction and Production: ML can be used to model and optimize the conditions for saponin extraction and for the metabolic engineering of production hosts. researchgate.net A study developed an artificial neural network to predict the extraction kinetics and yields of saponins from Saponaria vaccaria with less than 12% error. researchgate.net
Sustainable Production and Supply Chain Development
The reliance on extraction from natural plant sources for many commercially important saponins raises concerns about sustainability and supply chain stability. ukri.orgnih.govresearchgate.netmedium.com The development of alternative, sustainable production methods is a major research priority.
Key strategies for sustainable production include:
Metabolic Engineering in Microbial Hosts: The transfer of saponin biosynthetic pathways into microbial hosts like Saccharomyces cerevisiae (yeast) offers the potential for large-scale, sustainable production in fermenters. ukri.orgnih.gov This approach allows for the optimization of yields and the production of specific, high-value saponins.
Plant Cell and Tissue Culture: The cultivation of plant cells or tissues in bioreactors provides a controlled environment for the production of saponins, independent of geographical and climatic constraints. researchgate.netresearchgate.net
Synthetic Biology Approaches: The use of synthetic biology tools to design and construct novel biosynthetic pathways can lead to the production of "new-to-nature" saponins with desired properties. nih.gov
The establishment of a sustainable and commercially viable supply chain for saponins produced through biotechnology will be crucial for their widespread application in various industries. ukri.orgmedium.com
Q & A
Q. What methodologies are recommended for structural elucidation of triterpenoid saponins?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry (MS) for molecular weight determination. For complex glycosylation patterns, ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC/Q-TOF MS) provides high-resolution metabolite profiling . Structural analysis should prioritize identifying sugar moieties (e.g., hydroxyl and aldehyde groups) and ester linkages, as demonstrated in triterpenoid saponin characterization .
Q. How can researchers validate transcriptome data in triterpenoid saponin biosynthesis studies?
- Methodological Answer : Use quantitative reverse transcription PCR (qRT-PCR) with stable reference genes (e.g., β-actin or GAPDH) to verify differentially expressed genes (DEGs). For example, validation of PgHMGR1 and Pgβ-AS1 expression in Platycodon grandiflorus roots confirmed RNA-seq reliability . Ensure primer specificity and include at least three biological replicates to minimize technical variability .
Q. What experimental designs are effective for identifying triterpenoid saponin accumulation in plant tissues?
- Methodological Answer : Conduct tissue-specific metabolomic profiling (e.g., roots, stems, leaves) using UPLC/Q-TOF MS paired with transcriptomic analysis. For instance, Polygala tenuifolia roots showed higher saponin content correlated with elevated SQS and β-AS gene expression . Include triplicate sampling to account for biological variation and use KEGG pathway enrichment to map biosynthetic routes .
Advanced Research Questions
Q. How can transcriptomic and metabolomic data be integrated to pinpoint rate-limiting enzymes in triterpenoid saponin biosynthesis?
- Methodological Answer : Perform correlation analysis between gene expression levels (e.g., SQS, SQE, β-AS) and metabolite peak intensities. In P. tenuifolia, SQS and β-AS expression strongly correlated with saponin abundance, highlighting their regulatory roles . Use weighted gene co-expression network analysis (WGCNA) to cluster genes and metabolites into functionally related modules .
Q. What strategies resolve contradictions in extraction efficiency data for triterpenoid saponins?
- Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, temperature) and validate with statistical tests (e.g., one-way ANOVA). For example, Soxhlet extraction yielded 29.99% saponins in Quercus suber bark, significantly higher than maceration (24.87%) due to improved solvent reflux . Report extraction parameters (e.g., time, solvent-to-sample ratio) to enable reproducibility.
Q. How can enzyme engineering enhance triterpenoid saponin diversity?
- Methodological Answer : Target UDP-dependent glycosyltransferases (UGTs) and cytochrome P450s (CYP450s) for glycosylation and oxidation modifications. For example, CYP716A12 in Medicago truncatula catalyzes C-28 oxidation of β-amyrin, a critical step in oleanolic acid synthesis . Use homology modeling to identify conserved substrate-binding domains (e.g., in squalene epoxide) for rational enzyme design .
Q. What approaches identify regulatory transcription factors in triterpenoid saponin biosynthesis?
- Methodological Answer : Combine RNA-seq with promoter analysis to detect transcription factor binding sites (e.g., E-box motifs for MYC2). In Psammosilene tunicoides, ptMYC2 was linked to triterpenoid pathways via bHLH domain interactions . Employ jasmonic acid (MeJA) treatment to induce pathway genes and validate with chromatin immunoprecipitation (ChIP) assays .
Data Analysis and Interpretation
Q. How to address discrepancies in triterpenoid saponin distribution across biological systems?
- Methodological Answer : Use pharmacokinetic modeling (e.g., volume of distribution, protein binding) to assess tissue penetration. For instance, holothurinoside C showed optimal distribution (VD: 0.04–20) and blood-brain barrier penetration in preclinical models . Cross-reference in silico predictions with in vitro assays (e.g., Caco-2 permeability) for validation.
Q. What bioinformatic tools are essential for de novo transcriptome assembly in non-model species?
- Methodological Answer : Use SMRT sequencing for full-length transcripts and Illumina RNA-seq for high-depth coverage. In Akebia trifoliata, this hybrid approach identified 415 unigenes in triterpenoid pathways, validated via KEGG enrichment . Employ Trinity or SOAPdenovo for assembly and RSEM for expression quantification .
Experimental Optimization
Q. How to optimize in vitro biotransformation of triterpenoid saponins?
- Methodological Answer : Use microbial or enzymatic hydrolysis to generate bioactive aglycones. For example, Aspergillus spp. catalyze sugar chain cleavage, producing secondary saponins with enhanced bioactivity . Screen reaction conditions (pH, temperature) and monitor intermediates via thin-layer chromatography (TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
